VEGFR2-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C18H17NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-10,20H,11-12H2,1H3 |
InChI Key |
UPVJJOGZAKVERR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the VEGFR-2 Signaling Pathway in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a cornerstone of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2] As a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, VEGFR-2 is the primary mediator of the biological effects of Vascular Endothelial Growth Factor-A (VEGF-A).[1][3] This signaling axis is fundamental to embryonic development, wound healing, and tissue regeneration. However, its dysregulation is a key contributor to numerous pathologies, including cancer, diabetic retinopathy, and age-related macular degeneration, making it a critical target for therapeutic intervention.[4][5]
This guide provides a comprehensive technical overview of the VEGFR-2 signaling pathway, detailing its activation mechanism, downstream cascades, and regulatory controls. It includes a summary of key quantitative data, detailed experimental protocols for studying the pathway, and visual diagrams to elucidate complex interactions.
Core Signaling Cascade: Ligand Binding and Receptor Activation
The initiation of VEGFR-2 signaling is a multi-step process that begins with the binding of its primary ligand, VEGF-A.
2.1 Ligand Binding and Dimerization VEGF-A, a homodimeric glycoprotein, binds to the second and third immunoglobulin (Ig)-like domains of the extracellular portion of two VEGFR-2 monomers.[4][6] This binding event induces a conformational change that facilitates receptor dimerization, a critical prerequisite for kinase activation.[1][7] While VEGFR-2 can form dimers in the absence of a ligand, VEGF-A binding dramatically increases the stability and signaling competence of these dimers.[8]
2.2 Autophosphorylation and Kinase Activation Upon dimerization, the intracellular kinase domains of the two VEGFR-2 receptors come into close proximity, enabling trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail.[1][7] This autophosphorylation serves two main purposes: it enhances the intrinsic kinase activity of the receptor and creates specific phosphotyrosine docking sites for various downstream signaling and adaptor proteins.[1][9]
Several key autophosphorylation sites have been identified, each recruiting a distinct set of downstream effectors:
-
Tyrosine 951 (Y951): Located in the kinase insert domain, pY951 is crucial for mediating cell survival signals.[4][7][9]
-
Tyrosines 1054 and 1059 (Y1054/Y1059): Situated within the activation loop of the kinase domain, their phosphorylation is essential for maximal kinase activity.[4][7][9]
-
Tyrosine 1175 (Y1175): A major docking site in the C-terminal tail, pY1175 recruits Phospholipase C-gamma (PLCγ) and the adaptor protein Shb, leading to the activation of proliferation and migration pathways.[4][5][9]
-
Tyrosine 1214 (Y1214): Another C-terminal residue, pY1214 binds to the adaptor protein Nck, activating the p38 MAPK pathway and promoting cell migration.[4][8]
Figure 1. VEGFR-2 Activation Cascade.
Major Downstream Signaling Pathways
Activated VEGFR-2 orchestrates a complex network of intracellular signaling pathways that drive the key cellular responses of angiogenesis: proliferation, migration, survival, and permeability.[2][10]
3.1 The PLCγ-PKC-MAPK/ERK Pathway (Proliferation) The phosphorylation of Y1175 creates a docking site for PLCγ.[4][5] Upon binding, PLCγ is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) cascade.[4][5][11] Activated ERK translocates to the nucleus to phosphorylate transcription factors that promote the expression of genes required for cell cycle progression and proliferation.[7]
3.2 The PI3K-Akt Pathway (Survival and Permeability) VEGFR-2 activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[10][12] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1 and Akt (also known as Protein Kinase B).[4][5][10] Akt is a central node in cell survival signaling, phosphorylating and inhibiting pro-apoptotic proteins like Bad and activating endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO) to promote vasodilation and vascular permeability.[5][10]
3.3 The p38 MAPK and Focal Adhesion Pathways (Migration) Cell migration is a complex process involving cytoskeletal rearrangement and the formation/disassembly of focal adhesions. VEGFR-2 signaling engages several pathways to control this:
-
p38 MAPK Pathway: Phosphorylation of Y1214 recruits a complex including NCK and Fyn, leading to the activation of the p38 MAPK pathway.[8][10] This pathway is involved in actin cytoskeleton remodeling.[10]
-
Src/FAK Pathway: VEGFR-2 activation leads to the phosphorylation of Src family kinases and Focal Adhesion Kinase (FAK).[10] This promotes the assembly of focal adhesions and stress fibers, which are critical for cell motility.[10]
Figure 2. Major Downstream Pathways of VEGFR-2.
Regulation of VEGFR-2 Signaling
The intensity and duration of VEGFR-2 signaling are tightly controlled to ensure proper angiogenic responses. Regulation occurs at multiple levels, from receptor expression and ligand availability to signal termination.
-
Receptor Trafficking: Upon ligand binding, VEGFR-2 is internalized via endocytosis.[9][13] From the endosome, the receptor can either be recycled back to the plasma membrane, allowing for sustained signaling, or targeted to the lysosome for degradation, which terminates the signal.[9][14]
-
Protein Tyrosine Phosphatases (PTPs): PTPs counteract the activity of tyrosine kinases by dephosphorylating key tyrosine residues. PTP1B and TCPTP are known to dephosphorylate VEGFR-2, acting as negative regulators of the pathway.
-
Crosstalk with Other Receptors: VEGFR-2 signaling is modulated by interactions with other receptors. For instance, Neuropilin-1 (NRP1) acts as a co-receptor that enhances VEGF-A binding to VEGFR-2.[3] Conversely, signaling through other pathways, such as the TSP1/CD47 axis, can inhibit VEGFR-2 activation.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the VEGFR-2 pathway.
Table 1: Ligand-Receptor Binding Affinities
| Ligand | Receptor | Dissociation Constant (Kd) | Cell/System | Reference |
|---|---|---|---|---|
| VEGF-A165 | VEGFR-2 | ~0.15 - 1.82 nM | Various cell lines | [6] |
| VEGF-A165 | Monomeric VEGFR-2 | 720 nM | Purified proteins | [8] |
| VEGF-A165 | Dimeric VEGFR-2 | 16 nM | Purified proteins | [8] |
| VEGF-C | VEGFR-2 | ~745 nM | BaF3/VEGFR-2 cells |[16] |
Table 2: Typical Experimental Concentrations
| Reagent | Treatment | Typical Concentration | Cell Type | Reference |
|---|---|---|---|---|
| VEGF-A | Stimulation for phosphorylation | 20 - 200 ng/mL | HUVECs, PAE/KDR | [17][18][19] |
| VEGF-A | Chemotaxis/Migration Assay | 10 - 50 ng/mL | HUVECs | [19][20] |
| SU5416 | VEGFR-2 Kinase Inhibition | 5 - 10 µM | HUVECs, MAECs | [19][21] |
| LiCl | GSK-3β Inhibition (upstream of degradation) | 20 mM | HUVECs |[21] |
Key Experimental Protocols
Studying the VEGFR-2 pathway involves a range of cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.
6.1 Protocol: VEGFR-2 Immunoprecipitation and Western Blotting for Phosphorylation
This protocol is used to assess the phosphorylation status of VEGFR-2 upon stimulation.
-
Cell Culture and Starvation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium (e.g., EBM-2) with 0.1% FBS to reduce basal receptor activation.
-
Stimulation: Treat cells with recombinant VEGF-A (e.g., 50 ng/mL) for a short duration (typically 5-15 minutes) at 37°C.[19] Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Immunoprecipitation (IP): Incubate 500-1000 µg of protein lysate with an anti-VEGFR-2 antibody (2-4 µg) overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Washes: Pellet the beads by centrifugation and wash 3-4 times with ice-cold lysis buffer to remove non-specific binding.
-
Elution and SDS-PAGE: Resuspend the beads in Laemmli sample buffer, boil for 5 minutes to elute the protein, and centrifuge. Load the supernatant onto an SDS-PAGE gel for electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., anti-pY1175) overnight at 4°C. Wash thoroughly with TBST.
-
Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total VEGFR-2 to confirm equal loading.[18]
Figure 3. Workflow for VEGFR-2 Phosphorylation Analysis.
6.2 Protocol: Endothelial Cell Migration (Boyden Chamber Assay)
This assay quantifies the chemotactic response of endothelial cells to VEGF-A.[22]
-
Prepare Inserts: Use transwell inserts with a porous membrane (typically 8 µm pore size for endothelial cells). Rehydrate the membranes according to the manufacturer's protocol, usually with serum-free medium for at least 2 hours at 37°C.
-
Prepare Cells: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum (0.1% FBS) basal medium. Count the cells and adjust the concentration to 1x105 cells/mL.
-
Set Up Chambers: In the lower wells of a 24-well plate, add the chemoattractant. For the test condition, add basal medium containing VEGF-A (e.g., 20-50 ng/mL).[19] For the negative control, add basal medium only.
-
Seed Cells: Carefully place the rehydrated inserts into the wells. Add 100-200 µL of the cell suspension (1x104 - 2x104 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Remove Non-migrated Cells: After incubation, remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.
-
Fix and Stain: Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol (B129727) for 10-20 minutes. Stain the cells with a solution like Crystal Violet or DAPI for 10-20 minutes.
-
Imaging and Quantification: Wash the inserts gently in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained, migrated cells in several representative fields of view for each membrane. Calculate the average number of migrated cells per field.
6.3 Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Prepare Matrigel Plate: Thaw Matrigel (or a similar basement membrane extract) on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well. Be careful not to introduce bubbles.
-
Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.
-
Prepare Cells and Treatments: Harvest HUVECs and resuspend them in low-serum basal medium at a concentration of 2x105 cells/mL. Prepare treatment conditions in the same medium (e.g., VEGF-A as a positive control, inhibitors as test agents).
-
Seeding: Seed 2x104 cells (in 100 µL of medium containing the desired treatment) onto the surface of the polymerized Matrigel.[20]
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures periodically under a microscope.
-
Imaging and Analysis: Capture images of the tube network using a microscope with a camera. Quantify the extent of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include total tube length, number of nodes, and number of meshes.
Conclusion
The VEGFR-2 signaling pathway is a highly regulated and complex system that is central to the process of angiogenesis. Its profound importance in both physiological and pathological contexts has made it a subject of intense research and a prime target for drug development. A thorough understanding of its core activation mechanism, the intricacies of its downstream effector pathways, and the methods used to study it are essential for researchers and clinicians working to modulate angiogenesis for therapeutic benefit. The protocols and data presented in this guide serve as a foundational resource for the continued investigation of this critical signaling axis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Vegfa signals through ERK to promote angiogenesis, but not artery differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iris.unibs.it [iris.unibs.it]
- 20. Oxidized low-density lipoprotein decreases VEGFR2 expression in HUVECs and impairs angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Downregulation of vascular endothelial growth factor receptor-2 under oxidative stress conditions is mediated by β-transduction repeat-containing protein via glycogen synthase kinase-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide on the Mechanism of Action of VEGFR-2 Tyrosine Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: VEGFR-2 as a Critical Mediator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental for tumor growth, invasion, and metastasis, as it provides tumors with the necessary nutrients and oxygen.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR-2, is a dominant driver of tumor angiogenesis.[4] Consequently, VEGFR-2 has emerged as a major therapeutic target for anticancer drugs.[5][6] Small-molecule Tyrosine Kinase Inhibitors (TKIs) that target the intracellular kinase domain of VEGFR-2 are a well-established class of antiangiogenic therapies used in the treatment of various cancers.[4][7]
The VEGFR-2 Signaling Cascade
The binding of VEGF-A, a potent mitogen, to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[8][9] This activation initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability.[9][10][11]
Key downstream signaling pathways include:
-
PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: Activation of this pathway is crucial for stimulating DNA synthesis and promoting the proliferation of endothelial cells.[10][12] Upon VEGFR-2 activation, Phospholipase C-gamma (PLCγ) is recruited and phosphorylated, leading to the activation of Protein Kinase C (PKC) and the subsequent Raf-MEK-ERK signaling cascade.[10]
-
PI3K-Akt Pathway: This pathway is central to regulating endothelial cell survival and preventing apoptosis.[10][11][12] The activation of Phosphatidylinositol 3-kinase (PI3K) leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn modulates various downstream effectors involved in cell survival.[10][11]
-
p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[13] Activated VEGFR-2 can associate with complexes that lead to the activation of the p38 MAPK cascade, resulting in the phosphorylation of HSP27 and subsequent changes in the actin cytoskeleton.[13]
-
FAK/Src Pathway: The Focal Adhesion Kinase (FAK) and Src family kinases are involved in cell migration and the assembly of focal adhesions.[10][13]
Caption: VEGFR-2 Signaling Pathway.
Mechanism of Action of VEGFR-2 Tyrosine Kinase Inhibitors
VEGFR-2 TKIs are typically small, synthetic molecules that exert their inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the catalytic cleft of the VEGFR-2 kinase domain.[5][7] By occupying this site, they block the autophosphorylation of the receptor, thereby preventing the initiation of the downstream signaling cascades that lead to angiogenesis.[5]
Based on their binding mode and the conformation of the kinase domain they target, VEGFR-2 inhibitors are broadly classified:
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase. They typically form hydrogen bonds with the hinge region of the kinase domain.[14]
-
Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.[14] They interact with key residues such as Cys919 in the hinge region and Asp1046 and Glu885 in the DFG motif region.[6][7][15]
-
Type III Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.[14]
Caption: Mechanism of ATP-Competitive Inhibition.
Quantitative Data: Inhibitory Potency of VEGFR-2 TKIs
The potency of VEGFR-2 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the IC50 values for a selection of VEGFR-2 inhibitors.
| Compound/Drug | VEGFR-2 IC50 (nM) | Reference Compound | Cell Line / Assay Type | Reference |
| Sorafenib | 190 | - | Enzyme Assay | [14] |
| Sorafenib | 82 | - | Enzyme Assay | [16] |
| Sorafenib | 53.65 | - | HCT-116 Cells | [17] |
| Sunitinib | 139 | - | Enzyme Assay | [18] |
| Sunitinib | 83.20 | - | Enzyme Assay | [19] |
| Pazopanib | 10 | - | Enzyme Assay | [14] |
| Axitinib | - | - | Potent & Selective Inhibitor | [1] |
| Ramucirumab | 0.8 - 1.0 | - | Extracellular Domain Binding | [20] |
| Compound 13d | 26.38 | Sunitinib (83.20 nM) | Enzyme Assay | [19] |
| Compound 17a | 78 | Sunitinib (139 nM) | Enzyme Assay | [18] |
| Compound 23j | 3.7 - 11.8 | Sorafenib (3.12 nM) | Enzyme Assay | [15] |
| Compound 72a | 67 | - | Enzyme Assay | [14] |
| Compound 83k | 67 | Sunitinib | Enzyme Assay | [14] |
| Compound 84c | 85 | Sunitinib | Enzyme Assay | [14] |
| CHMFL-VEGFR2-002 | 66 | - | Biochemical Assay | [21] |
| Compound 6 | 60.83 | Sorafenib (53.65 nM) | HCT-116 Cells | [17] |
| Compound 11 | 192 | Sorafenib (82 nM) | Enzyme Assay | [16] |
Key Experimental Protocols for Inhibitor Validation
Validating the efficacy of potential VEGFR-2 inhibitors requires a series of robust in vitro and cell-based assays.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.[1][8]
Methodology (Luminescence-Based, e.g., Kinase-Glo™):
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in a kinase assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is constant and does not exceed 1%.[22]
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1).[22]
-
Dilute recombinant human VEGFR-2 kinase to the working concentration in 1x Kinase Buffer.[22]
-
-
Assay Procedure:
-
In a 96-well white plate, add 5 µL of the diluted test inhibitor or vehicle control (DMSO).[22]
-
Add 25 µL of the Master Mix to each well.[22]
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well (except for "Blank" wells).[22]
-
Incubate the plate at 30°C for 45 minutes.[22]
-
-
Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Caption: Workflow for an In Vitro Kinase Assay.
Western Blot Analysis of VEGFR-2 Phosphorylation
This method assesses the inhibitor's effect on VEGFR-2 autophosphorylation in a cellular context.[1]
Methodology:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) or cancer cell lines expressing VEGFR-2 (e.g., HepG2, HCT-116) to 80-90% confluency.[1][8]
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.[8]
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.[8]
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-15 minutes to induce VEGFR-2 phosphorylation.[8]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2 (e.g., pY1175), total VEGFR-2, and downstream targets like phospho-ERK and total ERK.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
-
Detection and Analysis:
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells, providing an indication of cell viability and proliferation.[1]
Methodology:
-
Cell Seeding: Seed cancer or endothelial cells in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor.[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
Detection: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Analysis: Solubilize the formazan product and measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis and is crucial for evaluating the anti-angiogenic potential of inhibitors.[1]
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.[1]
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel in the presence of various concentrations of the test inhibitor.[1]
-
Incubation: Incubate the plate for several hours (e.g., 4-18 hours) to allow for the formation of capillary-like structures (tubes).[1]
-
Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[1]
Conclusion
VEGFR-2 tyrosine kinase inhibitors represent a cornerstone of antiangiogenic therapy in oncology. Their mechanism of action is centered on the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, which effectively abrogates the downstream signaling pathways essential for new blood vessel formation. A comprehensive evaluation of these inhibitors, employing a suite of in vitro and cell-based assays, is critical for the discovery and development of new, more potent, and selective therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to advance the field of antiangiogenic cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Vascular Endothelial Growth Factor Receptor 2 Inhibitors Employing Junction Tree Variational Autoencoder with Bayesian Optimization and Gradient Ascent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
The Structural Cornerstone of Cancer Therapy: An In-Depth Guide to VEGFR-2 Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, plays a central role in angiogenesis—the formation of new blood vessels. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide delves into the structural basis of VEGFR-2 inhibitor binding, providing a comprehensive overview of the molecular interactions, conformational dynamics, and experimental methodologies that underpin the development of these critical anticancer agents.
The VEGFR-2 Kinase Domain: A Dynamic Target
The intracellular kinase domain of VEGFR-2 is the primary target for small molecule inhibitors. This domain, like other kinases, exists in a dynamic equilibrium between an active and an inactive conformation. The transition between these states is largely governed by the orientation of the highly conserved "DFG" (Asp-Phe-Gly) motif at the beginning of the activation loop.
-
DFG-in (Active) Conformation: In the active state, the aspartate (Asp) residue of the DFG motif faces into the ATP-binding pocket, ready to coordinate with the magnesium ions essential for ATP hydrolysis. The phenylalanine (Phe) residue is oriented outwards. This conformation allows for the binding of ATP and subsequent phosphorylation of downstream substrates.[1][2]
-
DFG-out (Inactive) Conformation: In the inactive state, the DFG motif undergoes a significant conformational change, flipping approximately 180 degrees.[1] The Phe residue moves into the ATP-binding site, while the Asp residue faces outwards. This "DFG-out" conformation creates a hydrophobic "allosteric" or "back" pocket adjacent to the ATP-binding site and is a key target for a major class of inhibitors.[1][2][3]
The ability to target these distinct conformational states has led to the development of different classes of VEGFR-2 inhibitors, each with a unique binding mode and therapeutic profile.
Classification and Binding Modes of VEGFR-2 Inhibitors
VEGFR-2 inhibitors are broadly classified into two main types based on the conformational state of the kinase domain to which they bind. A third, less common class, comprises covalent inhibitors.
Type I Inhibitors: Competing with ATP in the Active State
Type I inhibitors are ATP-competitive molecules that bind to the active "DFG-in" conformation of the VEGFR-2 kinase domain.[2] They typically form hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, mimicking the interaction of the adenine (B156593) moiety of ATP.
Key Interactions:
-
Hinge Region: Type I inhibitors commonly form hydrogen bonds with the backbone nitrogen and carbonyl groups of Cys919 and Glu917 in the hinge region.[2][3]
-
Hydrophobic Interactions: The inhibitor scaffold generally occupies the hydrophobic region of the ATP-binding pocket, interacting with residues such as Leu840, Val848, Ala866, Val916, Phe918, and Leu1035 .[2][4]
Examples of Type I Inhibitors: Sunitinib (B231) and Lenvatinib are prominent examples of inhibitors that favor the DFG-in conformation.[5][6]
Type II Inhibitors: Stabilizing the Inactive State
Type II inhibitors are a highly successful class of drugs that bind to and stabilize the inactive "DFG-out" conformation of the VEGFR-2 kinase.[1][2] These inhibitors occupy both the ATP-binding site and the adjacent allosteric back pocket created by the flipped DFG motif. This dual-pocket occupancy often leads to higher selectivity compared to Type I inhibitors.[3][5]
Key Interactions:
-
Hinge Region: Similar to Type I inhibitors, the "front" portion of Type II inhibitors forms hydrogen bonds with Cys919 in the hinge region.[1]
-
DFG Motif: A crucial interaction for Type II inhibitors is the formation of hydrogen bonds with the backbone of Asp1046 and the side chain of Glu885 at the entrance to the allosteric pocket.[1][2][3]
-
Allosteric Pocket: The "back" portion of the inhibitor extends into the hydrophobic allosteric pocket, interacting with residues like Ile1044, Cys1045, and Phe1047 .[4]
Examples of Type II Inhibitors: Sorafenib, Axitinib, and Pazopanib are well-known Type II inhibitors.[1][6]
Covalent Inhibitors
Covalent inhibitors represent a distinct class that forms an irreversible bond with a specific amino acid residue in the target protein. While less common for VEGFR-2 compared to other kinases, this approach offers the potential for prolonged target engagement and increased potency. These inhibitors typically contain a reactive electrophilic group that forms a covalent bond with a nucleophilic residue, often a cysteine, near the active site.
Quantitative Analysis of Inhibitor Binding
The potency and efficacy of VEGFR-2 inhibitors are quantified through various biochemical and cellular assays. The most common metrics include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). Below is a summary of reported values for several well-characterized VEGFR-2 inhibitors.
| Inhibitor | Type | IC50 (VEGFR-2) | Ki (VEGFR-2) | Kd (VEGFR-2) | PDB ID(s) of Co-crystal Structure |
| Sorafenib | II | 90 nM[7] | 0.02 - 22 nM[7] | 33 - 93 nM[7] | 3WZE, 4ASD[7][8] |
| Sunitinib | I | 10 nM[7] | 2.9 - 9 nM[9] | 0.13 - 30 nM[9] | 4AGD[9] |
| Axitinib | II | 0.2 nM | - | - | 4AGC[1] |
| Lenvatinib | I | - | - | - | 3WZD[8][10] |
| Pazopanib | II | - | - | - | 3CJG[11] |
| Cabozantinib | II | 0.035 nM[12] | - | - | - |
| Apatinib | II | 1 nM[12] | - | - | - |
| Regorafenib | II | 4.2 nM (murine)[4] | - | - | - |
Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions and experimental setup.
Experimental Protocols for Studying Inhibitor Binding
A variety of experimental techniques are employed to elucidate the structural and functional aspects of VEGFR-2 inhibitor interactions.
X-Ray Crystallography
X-ray crystallography is a powerful technique for determining the three-dimensional structure of a protein-inhibitor complex at atomic resolution.
Detailed Methodology:
-
Protein Expression and Purification: The VEGFR-2 kinase domain is typically expressed in a recombinant system (e.g., insect or bacterial cells) and purified to high homogeneity using chromatography techniques such as affinity and size-exclusion chromatography.
-
Complex Formation: The purified VEGFR-2 kinase domain is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure provides detailed insights into the binding mode, key interactions, and any conformational changes induced by the inhibitor.
Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Detailed Methodology (ELISA-based):
-
Plate Coating: A 96-well microplate is coated with a substrate for the VEGFR-2 kinase (e.g., a synthetic peptide or a protein).
-
Inhibitor Incubation: Serial dilutions of the test compounds are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells.
-
Signal Measurement: A chemiluminescent or colorimetric substrate for the detection enzyme is added, and the resulting signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are then calculated from the dose-response curves.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to VEGFR-2 in real-time.
Detailed Methodology:
-
Immobilization: The VEGFR-2 protein is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.
-
Association Phase: The binding of the inhibitor to the immobilized VEGFR-2 is monitored as an increase in the SPR signal.
-
Dissociation Phase: A buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the receptor is monitored as a decrease in the SPR signal.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Visualizing the VEGFR-2 Signaling and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of VEGFR-2 and the general mechanisms of inhibitor action.
Caption: VEGFR-2 Signaling Pathways.
Caption: VEGFR-2 Inhibitor Mechanisms.
Conclusion
The structural and mechanistic understanding of VEGFR-2 inhibitor binding is a cornerstone of modern targeted cancer therapy. The ability to exploit the conformational plasticity of the kinase domain, particularly the DFG motif, has enabled the design of highly potent and selective inhibitors. This guide provides a foundational understanding of these principles, from the classification of inhibitors and their detailed binding modes to the quantitative data and experimental methodologies used in their characterization. As research continues to unravel the complexities of VEGFR-2 signaling and resistance mechanisms, this knowledge will be paramount in the development of the next generation of anti-angiogenic therapies, ultimately improving patient outcomes in the fight against cancer.
References
- 1. rcsb.org [rcsb.org]
- 2. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways: VEGF Signaling | www.antibodies-online.com [antibodies-online.com]
- 5. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of VEGFR-2 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The binding of its primary ligand, Vascular Endothelial Growth Factor-A (VEGF-A), to VEGFR-2 initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and age-related macular degeneration, making it a prime target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the core downstream signaling pathways of VEGFR-2, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Signaling Pathways
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[2][3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, thereby initiating multiple downstream signaling cascades. The two major pathways activated are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][4][5]
The PLCγ-PKC-MAPK Pathway: Regulating Cell Proliferation and Permeability
The phosphorylation of tyrosine residue 1175 (Y1175) on VEGFR-2 creates a binding site for PLCγ.[6][7] Upon recruitment, PLCγ is activated and catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can activate various calcium-dependent signaling molecules.[6]
-
DAG activates members of the Protein Kinase C (PKC) family.[8]
Activated PKC, in turn, initiates a phosphorylation cascade that activates the Raf-MEK-ERK (MAPK) pathway.[8] The activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a critical step in promoting endothelial cell proliferation.[9][10]
Furthermore, the increase in intracellular calcium initiated by IP3 can also lead to the activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator and increases vascular permeability.
Below is a diagram illustrating the PLCγ-PKC-MAPK signaling pathway.
The PI3K/Akt Pathway: Promoting Cell Survival and Migration
The PI3K/Akt pathway is another critical downstream cascade of VEGFR-2 signaling, primarily regulating endothelial cell survival and migration. The initiation of this pathway can occur through different phosphorylation sites on VEGFR-2. Phosphorylation of Y1175 can also recruit the p85 subunit of PI3K.[11] Additionally, phosphorylation of tyrosine 951 (Y951) recruits the T-cell specific adapter (TSAd), which in turn can activate PI3K via Src kinase.[11]
Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1.[13] This co-localization at the plasma membrane allows PDK1 to phosphorylate and partially activate Akt. Full activation of Akt requires a second phosphorylation event by mTORC2.[13]
Once activated, Akt phosphorylates a wide range of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad) and activating anti-apoptotic factors.[13] Akt also plays a role in cell migration and vascular permeability, partly through the phosphorylation and activation of eNOS.[14]
The following diagram illustrates the PI3K/Akt signaling pathway.
Quantitative Data on VEGFR-2 Signaling
The following tables summarize key quantitative data related to VEGFR-2 downstream signaling, including the dose-dependent effects of VEGF-A on downstream protein phosphorylation and the inhibitory concentrations of various small molecule inhibitors targeting VEGFR-2.
Table 1: Dose-Dependent Phosphorylation of Downstream Targets by VEGF-A
| Downstream Target | Cell Type | VEGF-A Concentration | Fold Change in Phosphorylation (vs. Control) | Time Point |
| PLCγ | Endothelial Cells | 10 ng/mL | Not specified | 5 min |
| Akt | HCAECs | Shear Stress | ~2.5 | 5 min |
| ERK1/2 | HUVECs | 10 ng/mL | ~3.5 | 10 min |
| ERK1/2 | Endothelial Cells | 10 ng/mL | Not specified | 5, 10, 30 min |
| Akt | HUVECs | 20 ng/mL | Not specified | 24 hours |
| ERK1/2 | HUVECs | 20 ng/mL | Not specified | 24 hours |
Note: Quantitative data on fold changes in phosphorylation are often presented graphically in the literature. The table reflects data points that could be directly extracted. "Not specified" indicates that the source mentions a significant increase but does not provide a precise fold-change value.
Table 2: IC50 Values of Selected VEGFR-2 Inhibitors
| Inhibitor | IC50 (VEGFR-2) | Reference Compound | Reference IC50 |
| Compound 17a | 0.078 µM | Sunitinib | 0.139 µM |
| Compound 10g | 0.087 µM | Sunitinib | 0.139 µM |
| Apatinib | 1 nM | - | - |
| Cabozantinib (XL184) | 0.035 nM | - | - |
| Axitinib | 0.2 nM | - | - |
| Sunitinib | 80 nM | - | - |
| Sorafenib | 90 nM | - | - |
| Pazopanib | 30 nM | - | - |
| Compound 6 | 12.1 nM | Sorafenib | 78.9 nM |
| Compound 7 | 0.340 µM | Sorafenib | 0.588 µM |
| Compound 5 | 4.6 µM | Pazopanib | 4.8 µM |
| Compound 17 | 1.09 µM | Sorafenib | 1.27 µM |
| Compound 18 | 1.19 µM | Sorafenib | 1.27 µM |
| Compound 77a | 0.027 µM | Sorafenib | Not specified |
| Compound 46j | 0.081 µM | - | - |
| Compound 49a | 0.116 µM | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of VEGFR-2 signaling.
Western Blot Analysis of Protein Phosphorylation
This protocol describes the detection of phosphorylated downstream targets of VEGFR-2 signaling, such as Akt and ERK, in response to VEGF-A stimulation.
Workflow Diagram:
Methodology:
-
Cell Culture and Serum Starvation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal levels of protein phosphorylation.
-
VEGF-A Stimulation: Treat the cells with desired concentrations of VEGF-A for specific time points (e.g., 5, 15, 30 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Endothelial Cell Migration (Scratch) Assay
This assay assesses the effect of VEGFR-2 signaling on the migratory capacity of endothelial cells.
Workflow Diagram:
Methodology:
-
Cell Seeding: Seed endothelial cells in a multi-well plate and grow them to a confluent monolayer.
-
Scratching: Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with media to remove detached cells.
-
Treatment: Add fresh media containing VEGF-A and/or VEGFR-2 inhibitors.
-
Imaging: Capture images of the scratch at the beginning of the experiment (Time 0) and at subsequent time points (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells to form capillary-like structures in response to angiogenic stimuli.
Workflow Diagram:
Methodology:
-
Plate Coating: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).
-
Solidification: Incubate the plate at 37°C to allow the matrix to solidify.
-
Cell Preparation: Prepare a suspension of endothelial cells in media containing low serum.
-
Treatment: Add VEGF-A and/or inhibitors to the cell suspension.
-
Cell Seeding: Seed the treated cell suspension onto the solidified matrix.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging: Visualize and capture images of the tube networks using a microscope.
-
Quantification: Analyze the images to quantify parameters such as total tube length, number of junctions, and number of branch points.
Conclusion
The VEGFR-2 signaling pathway is a complex and tightly regulated network that is fundamental to the process of angiogenesis. A thorough understanding of its downstream targets and the intricate interplay between its signaling cascades is paramount for the development of effective therapeutic strategies for a multitude of diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core pathways, quantitative data for experimental design, and standardized protocols for investigating the multifaceted roles of VEGFR-2 signaling. The continued exploration of this pathway will undoubtedly unveil new therapeutic opportunities and refine our approach to treating angiogenesis-dependent diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-γ and DNA synthesis in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Akt1/protein kinase Bα is critical for ischemic and VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Precision: A Technical Guide to the Discovery of Novel VEGFR-2 Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, aberrant VEGFR-2 signaling is a key driver of tumor growth, metastasis, and progression. Consequently, the development of selective VEGFR-2 inhibitors has become a cornerstone of modern anti-cancer therapy.[3] This technical guide provides an in-depth overview of the discovery of novel VEGFR-2 selective inhibitors, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.
While a number of VEGFR-2 inhibitors have been approved for therapeutic use, challenges such as drug resistance, off-target effects, and adverse side effects limit their long-term effectiveness.[1] This necessitates the continued search for new chemical entities with improved selectivity and potency.[4]
Quantitative Analysis of Novel VEGFR-2 Inhibitors
The discovery and development of novel VEGFR-2 inhibitors rely on rigorous quantitative assessment of their inhibitory activity. The following tables summarize the in vitro efficacy of several recently discovered compounds against VEGFR-2 and various cancer cell lines.
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,3,4-thiadiazole derivatives | |||
| 28b | 0.008 | Pazopanib | 0.010 |
| 31a | 0.009 | Pazopanib | 0.010 |
| Pyrazoline/Pyrazolone derivatives | |||
| 12c | Significant Reduction | Tamoxifen | - |
| 14c | Significant Reduction | Tamoxifen | - |
| 14f | Significant Reduction | Tamoxifen | - |
| Indazole derivatives | |||
| 19c | 0.034-0.075 | Sunitinib | - |
| 20c | 0.034-0.075 | Sunitinib | - |
| 20h | 0.034-0.075 | Sunitinib | - |
| 20k | 0.034-0.075 | Sunitinib | - |
| 25h | 0.096 | Sunitinib | 0.039 |
| 25m | 0.026 | Sunitinib | 0.039 |
| Thiazolidine-2,4-dione derivatives | |||
| 46j | 0.081 | - | - |
| 49a | 0.116 | - | - |
| Pyrimidine derivatives | |||
| 91b | 0.53 | Sorafenib | 0.19 |
| 91e | 0.61 | Sorafenib | 0.19 |
| Quinazolin-4(3H)-one derivatives | |||
| 7 | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
| CHMFL-VEGFR2-002 | 0.066 | - | - |
| Bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | |||
| 23j | 0.0037 | Sorafenib | 0.00312 |
| Compound Z-3 | 0.88 | - | - |
| Biphenyl-aryl urea (B33335) derivative | |||
| 12e | 0.00050 | Sorafenib | - |
| 12o | 0.00079 | Sorafenib | - |
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Novel Compounds. This table presents the half-maximal inhibitory concentration (IC50) values of various novel small molecule inhibitors against VEGFR-2 kinase.[1][7][8][9][10][11][12]
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indazole derivatives | ||||
| 25m | MCF-7 | 0.66 | - | - |
| Thiazolidine-2,4-dione derivatives | ||||
| 46f | HepG2, HCT-116, MCF-7 | 7.10-11.19 | - | - |
| 49a | HepG2, Caco-2 | 2-10 | - | - |
| Pyrimidine derivatives | ||||
| 91b | HCT-116, MCF-7 | 1.14-9.77 | - | - |
| 91e | HCT-116, MCF-7 | 1.14-9.77 | - | - |
| Quinazolin-4(3H)-one derivative | ||||
| 7 | HepG-2, MCF-7, HCT-116 | Promising | Doxorubicin, Sorafenib | - |
| Compound Z-3 | A549 | 4.23 ± 0.45 | - | - |
Table 2: Antiproliferative Activity of Novel VEGFR-2 Inhibitors in Cancer Cell Lines. This table showcases the cytotoxic effects of selected novel inhibitors on various human cancer cell lines.[1][7][11]
Visualizing the Core Processes
To better understand the biological context and the experimental strategies employed in the discovery of VEGFR-2 inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow.
Figure 1: A simplified diagram of the VEGFR-2 signaling cascade.
Figure 2: A typical experimental workflow for discovering novel VEGFR-2 inhibitors.
Detailed Experimental Protocols
The successful identification and characterization of novel VEGFR-2 inhibitors hinge on the precise execution of a series of well-defined experiments. Below are detailed methodologies for key assays.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.[13]
-
Inhibitor Incubation: Serial dilutions of the test compounds are added to the wells. A known VEGFR-2 inhibitor (e.g., Sorafenib, Axitinib) serves as a positive control, and a vehicle (e.g., DMSO) as a negative control.[13]
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation of the substrate.[13] The plate is then incubated at 30°C for 45 minutes.[14][15]
-
Detection: After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that specifically recognizes the phosphorylated substrate is added. Following a wash step, a chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader.[13]
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Cellular VEGFR-2 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit VEGFR-2 activation within a cellular context.
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other VEGFR-2 expressing cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are cultured.[13] The cells are serum-starved and then pre-treated with various concentrations of the test compounds for a specified time.[13]
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF to induce the autophosphorylation of VEGFR-2.[13]
-
Cell Lysis: The cells are lysed to extract total protein.[13]
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Detection: Following incubation with a secondary antibody conjugated to HRP, a chemiluminescent substrate is applied, and the protein bands are visualized.
-
Data Analysis: The band intensities for p-VEGFR-2 are normalized to the total VEGFR-2 levels. The dose-dependent decrease in VEGFR-2 phosphorylation upon inhibitor treatment is then quantified.[13] A similar approach can be used to assess the phosphorylation status of downstream signaling proteins like ERK and Akt.[13]
Cell Proliferation Assay (e.g., MTT or CCK-8)
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds.[13]
-
Incubation: The plate is incubated for a period of 48-72 hours.[13]
-
Reagent Addition: An MTT or CCK-8 reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the reagent into a colored product.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.[13][16]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[13]
In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay models the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify.[13]
-
Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the inhibitors.[13]
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.[13]
-
Imaging: The formation of these structures is observed and captured using a microscope.[13]
-
Data Analysis: The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops using image analysis software. A dose-dependent inhibition of tube formation indicates anti-angiogenic activity.[13]
In Vivo Angiogenesis Assays
-
Zebrafish Embryonic Angiogenesis Assay: This is a rapid and cost-effective in vivo model.[17] Fertilized zebrafish eggs are treated with the test compounds, and the development of intersegmental vessels is observed under a microscope.[17]
-
Chick Chorioallantoic Membrane (CAM) Assay: This assay uses the highly vascularized membrane of a chicken embryo to assess angiogenesis.[18] A small window is made in the eggshell, and a carrier containing the test compound is placed on the CAM. The effect on blood vessel growth is then observed and quantified.[18]
-
Tumor Xenograft Models: In this preclinical model, human tumor cells are implanted into immunocompromised mice.[19] Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time to evaluate the anti-tumor and anti-angiogenic efficacy of the inhibitor.[19]
Conclusion
The discovery of novel, selective VEGFR-2 inhibitors is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and preclinical validation of new anti-angiogenic agents. By combining rigorous quantitative analysis with detailed in vitro and in vivo experimentation, researchers can continue to develop more effective and safer therapies for cancer and other diseases driven by pathological angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel VEGFR-2 inhibitors. Part 5: Exploration of diverse hinge-binding fragments via core-refining approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VEGFR-2 Expression in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) expression across various cancer types. It includes quantitative data on expression levels, detailed experimental protocols for its detection, and a visualization of the core signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and cancer biology.
Introduction to VEGFR-2 in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR) in humans and fetal liver kinase 1 (Flk-1) in mice, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This process is critical for tumor growth, invasion, and metastasis, as it supplies tumors with necessary oxygen and nutrients.[3][4] VEGFR-2 is primarily expressed on vascular endothelial cells but has also been detected on tumor cells in various cancers, where it can contribute to an autocrine loop promoting tumor progression.[5][6][7] Given its central role in tumor angiogenesis and progression, VEGFR-2 has become a major target for anti-cancer therapies.[3][8]
Quantitative Expression of VEGFR-2 Across Cancer Types
The expression of VEGFR-2 varies significantly among different cancer types and even within subtypes. This heterogeneity has important implications for patient stratification and the development of targeted therapies. The following table summarizes quantitative data on VEGFR-2 expression from various studies.
| Cancer Type | VEGFR-2 Positive Rate (%) | Method of Detection | Key Findings & Prognostic Significance |
| Breast Cancer | Varies; high expression associated with worse prognosis.[9][10] | Immunohistochemistry (IHC) | Expression correlates with lymph node metastasis and decreased overall survival.[9][10] May mediate epithelial-mesenchymal transition (EMT).[9] |
| Colorectal Cancer (CRC) | ~47% in tumor cells.[11] Higher in tumor vs. adjacent tissue.[12] | IHC, qRT-PCR | Higher expression is linked to tumor progression.[12] VEGFR-2 signaling prevents senescence of colorectal cancer cells.[13] |
| Lung Cancer (NSCLC) | 83.9% in blood vessels, 39.0% with high tumor cell expression (H-score ≥10).[7] 58% high expression in another study.[14] | IHC | High tumor cell expression is an adverse prognostic factor in squamous cell carcinoma of the lung.[7] Expression is associated with occurrence, development, metastasis, and prognosis.[14] |
| Glioblastoma (GBM) | Frequently amplified.[11] Expressed by both endothelial and tumor cells.[5] | IHC, qRT-PCR, Western Blot | VEGFR-2 expression on glioma cells confers resistance to chemotherapy and antiangiogenic treatments.[15] It is critical for the self-renewal and tubule formation by glioma stem-like cells.[6] |
| Ovarian Cancer | High expression reported.[16] | IHC | Associated with clinicopathological characteristics and prognosis.[16] |
| Cervical Cancer | 73.3% in adenosquamous carcinoma.[11] | IHC | Positivity was significantly associated with a lack of metastasis.[11] |
| Esophageal Cancer | 100% in adenocarcinoma and squamous cell cancer.[11] | IHC | |
| Kidney Clear Cell Carcinoma | 35% in primary tumors, 10% in bone metastases.[11] | IHC | Expression is often lost in metastatic sites.[11] |
| Hepatocellular Carcinoma (HCC) | Elevated expression correlated with worse outcome.[11] | IHC | Overexpression in tumor arterioles and venules was associated with worse overall survival.[11] |
| Malignant Mesothelioma | Consistently strong expression (35/38 cases).[17] | IHC | A unique epithelial neoplasm with strong and nearly consistent VEGFR-2 expression.[17] |
Experimental Protocols for VEGFR-2 Detection
Accurate and reproducible detection of VEGFR-2 is crucial for both research and clinical applications. Below are detailed methodologies for key experimental techniques.
IHC is widely used to assess VEGFR-2 expression and localization within the tumor microenvironment.
Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: [18]
-
Sectioning and Deparaffinization:
-
Cut tissue sections at 3-4 microns and mount on slides.
-
Bake slides overnight at 60°C.
-
Deparaffinize sections in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 5 minutes each.
-
Wash twice in deionized water for 5 minutes each.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a 10mM Sodium Citrate buffer (pH 6.0).
-
Incubate slides in a water bath at 65°C for 1 hour.
-
Allow slides to cool for 20 minutes at room temperature.
-
-
Staining:
-
Rinse slides in deionized water.
-
Quench endogenous peroxidase activity (e.g., with DAKO dual endogenous enzyme blocking reagent) for 30 minutes.
-
Rinse slides in water and then in 1X PBST.
-
Block non-specific binding sites with normal serum (e.g., goat serum) for 30 minutes.
-
Incubate with the primary antibody against VEGFR-2 (e.g., 1:100 dilution) overnight at 4°C.
-
Wash slides with PBST.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with PBST.
-
Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.
-
Wash slides with PBST.
-
-
Detection and Counterstaining:
-
Develop the color reaction with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Stop the reaction by rinsing with deionized water.
-
Counterstain with hematoxylin (B73222) for 5 minutes.
-
Rinse in tap water.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western blotting is used to determine the total amount of VEGFR-2 protein in cell or tissue lysates.
Protocol for Cell Lysates: [19]
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-polyacrylamide gel (3-8% for VEGFR-2).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for VEGFR-2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Normalize for protein loading by stripping the membrane and re-probing with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Flow cytometry allows for the quantification of VEGFR-2 expression on the surface of individual cells.
Protocol for Cell Surface Staining: [20][21]
-
Cell Preparation:
-
Harvest cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL.
-
-
Staining:
-
Incubate the cells with a primary monoclonal antibody against VEGFR-2 for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with the buffer to remove unbound primary antibody.
-
If the primary antibody is not directly conjugated to a fluorophore, resuspend the cells in the buffer and add a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with the buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in a suitable buffer for analysis.
-
Acquire data on a flow cytometer.
-
Include appropriate controls, such as unstained cells and cells stained with an isotype control antibody, to set gates and determine background fluorescence.
-
Analyze the data to determine the percentage of VEGFR-2 positive cells and the mean fluorescence intensity.
-
VEGFR-2 Signaling Pathway and Experimental Workflow
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, survival, migration, and permeability.[1][2][11]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-C sustains VEGFR2 activation under bevacizumab therapy and promotes glioblastoma maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Plays a Key Role in Vasculogenic Mimicry Formation, Neovascularization and Tumor Initiation by Glioma Stem-like Cells | PLOS One [journals.plos.org]
- 7. Tumor Cell Expression of Vascular Endothelial Growth Factor Receptor 2 Is an Adverse Prognostic Factor in Patients with Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 9. Expression and prognostic significance of VEGFR-2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TIPE regulates VEGFR2 expression and promotes angiogenesis in colorectal cancer [ijbs.com]
- 13. VEGFR2 Signaling Prevents Colorectal Cancer Cell Senescence to Promote Tumorigenesis in Mice With Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of VEGFR2 and NRP-1 in non-small cell lung cancer and their clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TIPE regulates VEGFR2 expression and promotes angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Beyond Angiogenesis: A Technical Guide to the Diverse Biological Functions of VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a cornerstone of angiogenesis research and therapeutic development. However, accumulating evidence reveals a far more complex and multifaceted role for this receptor tyrosine kinase, extending its influence well beyond the formation of new blood vessels. This technical guide provides an in-depth exploration of the non-angiogenic functions of VEGFR-2, offering insights into its critical roles in neurogenesis, bone development, hematopoiesis, and immune modulation. We present a comprehensive overview of the signaling pathways, quantitative experimental data, and detailed methodologies to facilitate further research and drug discovery in these emerging areas.
VEGFR-2 in Neurogenesis and Neuronal Development
VEGFR-2 is critically involved in multiple stages of nervous system development, from the proliferation of neuronal precursors to the guidance of developing axons.
Signaling Pathways in Neurogenesis
VEGF-A binding to VEGFR-2 on neuronal precursor cells activates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are instrumental in promoting cell survival and proliferation. In the context of axon guidance, VEGFR-2 can form a receptor complex with PlexinD1 and Neuropilin-1 to mediate responses to Semaphorin 3E, a process that is independent of VEGF ligands and crucial for axonal elongation.
Quantitative Data: VEGFR-2 in Neurogenesis
| Experimental System | Parameter Measured | Treatment | Result | Reference |
| Murine cerebral cortical cultures | Neuronal precursor proliferation (BrdU incorporation) | VEGF (>10 ng/ml) | 20-30% increase in cell number | [1][2] |
| Adult rat brain (in vivo) | Neurogenesis | Hippocampal gene transfer of VEGF | ~2-fold increase in neurogenesis | [3] |
| Hippocampal neurons (in vitro) | Axon branching | VEGF (100 ng/ml) for 48 hr | Increased axon branching | [4] |
| Hippocampal neurons (in vitro) | Axon branch length | VEGF (100 ng/ml) for 48 hr | Increased branch length | [4] |
Experimental Protocol: Neuronal Migration Assay (Boyden Chamber)
This protocol is adapted for assessing the chemotactic response of primary neurons to VEGF-A.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
Primary neuronal cell culture
-
VEGF-A (recombinant)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Coating solution (e.g., Poly-D-lysine and laminin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Coat the underside of the Boyden chamber membrane with the coating solution and allow it to dry.
-
Prepare the chemoattractant solution by diluting VEGF-A to the desired concentration in Neurobasal medium. Add this solution to the lower chamber.
-
Add Neurobasal medium without VEGF-A to the upper chamber as a control.
-
Harvest and resuspend primary neurons in Neurobasal medium.
-
Add the neuronal cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a CO2 incubator for a predetermined time (e.g., 4-6 hours).
-
After incubation, remove the upper chamber and fix the membrane with 4% paraformaldehyde.
-
Gently remove the non-migrated cells from the upper side of the membrane with a cotton swab.
-
Stain the migrated cells on the lower side of the membrane with DAPI.
-
Mount the membrane on a glass slide and visualize the migrated cells using a fluorescence microscope.
-
Quantify the number of migrated cells per field of view for both control and VEGF-A treated conditions.[5]
VEGFR-2 in Bone Development and Remodeling
VEGFR-2 plays a multifaceted role in bone biology, influencing both osteoblast and osteoclast function.
Signaling Pathways in Bone Cells
In osteoblasts, VEGF-A can act in a paracrine manner to stimulate differentiation and mineralization. Interestingly, deletion of Vegfr2 in osteoblastic lineage cells has been shown to enhance osteoblastic maturation, suggesting a complex regulatory role. In osteoclasts, VEGFR-2 signaling, primarily through the PI3K/Akt and MEK/ERK pathways, promotes survival and resorptive activity.
Quantitative Data: VEGFR-2 in Bone Remodeling
| Experimental System | Parameter Measured | Genetic Modification | Result | Reference |
| Mouse model of bone repair | Mineralized bone volume within injury | Conditional deletion of Vegfr2 in osteoblastic lineage cells | Increased mineralized bone | [6][7] |
| Mouse bone marrow cell cultures | Number of TRAP-positive osteoclasts | VEGF-deficient cells | Significantly reduced osteoclast number | [8] |
| Mouse bone marrow cell cultures | Number of TRAP-positive osteoclasts | VEGF-deficient cells + 20 ng/ml recombinant VEGF | Osteoclast numbers restored to control levels | [8] |
Experimental Protocol: Immunohistochemistry for VEGFR-2 in Bone Tissue
This protocol is for formalin-fixed, paraffin-embedded bone tissue sections.
Materials:
-
Paraffin-embedded bone tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0)
-
Endogenous peroxidase blocking solution (e.g., 3% H2O2)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against VEGFR-2
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in endogenous peroxidase blocking solution for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-VEGFR-2 antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Rinse with PBS.
-
Apply DAB substrate and monitor for color development.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
VEGFR-2 in Hematopoiesis
VEGFR-2 is expressed on hematopoietic stem and progenitor cells (HSPCs) and plays a crucial role in their survival and maintenance.
Signaling Pathways in Hematopoietic Cells
Activation of VEGFR-2 on HSPCs primarily triggers the PI3K/Akt signaling pathway, which is essential for promoting cell survival by inhibiting apoptosis. While the MAPK/ERK pathway is also activated, it appears to have a minimal role in proliferation in this context. An internal autocrine loop involving VEGF has been proposed to be critical for HSC survival.[12][13]
Quantitative Data: VEGFR-2 in Hematopoiesis
| Experimental System | Parameter Measured | Treatment/Condition | Result | Reference |
| Mouse bone marrow cells in culture (without cytokines) | Hematopoietic cell number | Activation of VEGFR-2 | Maintained hematopoietic cell number over 14 days | [14] |
| Mouse model | Hematopoietic stem cell survival | VEGF gene ablation | Reduction in survival and colony formation | [13] |
| Breast cancer patients | Circulating VEGFR2+ endothelial progenitor cells (EPCs) | Prior to clinical relapse | Median EPCs/ml increased from 21.3 to 94.7 | [15] |
Experimental Protocol: Western Blot for Phosphorylated VEGFR-2
This protocol is for detecting the activation of VEGFR-2 in response to VEGF stimulation in hematopoietic cells.
Materials:
-
Hematopoietic cell culture
-
VEGF-A (recombinant)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., pY1175), anti-total-VEGFR-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Starve cells in serum-free medium.
-
Treat cells with VEGF-A for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysate by centrifugation.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with anti-phospho-VEGFR-2 primary antibody overnight at 4°C.
-
Wash with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
VEGFR-2 in the Immune System
VEGFR-2 is expressed on various immune cells and plays a significant role in modulating the immune response, particularly within the tumor microenvironment.
Signaling and Function in Immune Cells
VEGFR-2 signaling in myeloid cells can induce an immunosuppressive phenotype, including the upregulation of PD-L1. In T cells, particularly regulatory T cells (Tregs), VEGFR-2 is highly expressed and contributes to their immunosuppressive function. VEGF can also inhibit the maturation of dendritic cells (DCs) via VEGFR-2, thereby impairing antigen presentation.
Quantitative Data: VEGFR-2 in Immune Regulation
| Experimental System | Parameter Measured | Treatment/Condition | Result | Reference |
| Mouse model with elevated VEGF | Splenic Gr1+CD11b+ cells | VEGF infusion | Accumulation mediated by VEGFR-2 | [21] |
| Mouse model with elevated VEGF | Splenic T-cell development | VEGF infusion | Inhibition via VEGFR-2 | [21] |
| Mouse model with elevated VEGF | Splenic B-cell development | VEGF infusion | Opposite effects of VEGFR-1 and VEGFR-2 | [21] |
Experimental Protocol: In Vivo Mouse Model of Lymphangiogenesis
This protocol describes a method to assess lymphangiogenesis in a mouse model, which can be adapted to study the effects of VEGFR-2 modulation on immune cell trafficking.
Materials:
-
Athymic nude mice
-
Basement Membrane Extract (BME)
-
VEGF-C (or other lymphangiogenic factors)
-
Angioreactors (sterile silicone tubes)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Prepare angioreactors by filling them with BME, with or without the lymphangiogenic factor (e.g., VEGF-C).
-
Anesthetize the mice.
-
Make a small subcutaneous incision on the flank of the mouse.
-
Implant the angioreactor into the subcutaneous space.
-
Suture the incision.
-
After a predetermined time (e.g., 14 days), euthanize the mice and carefully excise the angioreactors and surrounding tissue.
-
Process the tissue for histological analysis (e.g., paraffin (B1166041) embedding).
-
Perform immunohistochemistry on tissue sections using antibodies against lymphatic endothelial cell markers (e.g., LYVE-1, Podoplanin) and immune cell markers to quantify lymphangiogenesis and immune cell infiltration.[22][23][24][25]
Conclusion
The biological functions of VEGFR-2 extend far beyond its canonical role in angiogenesis. Its involvement in neurogenesis, bone remodeling, hematopoiesis, and immune regulation opens up new avenues for research and therapeutic intervention. A deeper understanding of the context-specific signaling pathways and cellular responses mediated by VEGFR-2 is crucial for the development of novel therapies for a wide range of diseases, from neurodegenerative disorders to cancer and autoimmune conditions. This technical guide provides a foundational resource for scientists and clinicians working to unravel the complexities of VEGFR-2 signaling and harness its therapeutic potential.
References
- 1. Vascular endothelial growth factor (VEGF) stimulates neurogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor (VEGF) stimulates neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF links hippocampal activity with neurogenesis, learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGF/VEGFR2 signaling regulates hippocampal axon branching during development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro, Ex Vivo and In Vivo Techniques to Study Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblast-derived VEGF regulates osteoblast differentiation and bone formation during bone repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoblast-derived VEGF regulates osteoblast differentiation and bone formation during bone repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Intracellular VEGF regulates the balance between osteoblast and adipocyte differentiation [jci.org]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - CH [thermofisher.com]
- 11. Enhancement of BMP-2 and VEGF carried by mineralized collagen for mandibular bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular endothelial growth factor receptor-2 induces survival of hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VEGF regulates haematopoietic stem cell survival by an internal autocrine loop mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incremental increase in VEGFR1⁺ hematopoietic progenitor cells and VEGFR2⁺ endothelial progenitor cells predicts relapse and lack of tumor response in breast cancer patients. [vivo.weill.cornell.edu]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 21. Distinct roles of VEGFR-1 and VEGFR-2 in the aberrant hematopoiesis associated with elevated levels of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Directed In-vivo lymphangiogenesis assay (DIVLA) [bio-protocol.org]
- 23. pnas.org [pnas.org]
- 24. A novel multistep mechanism for initial lymphangiogenesis in mouse embryos based on ultramicroscopy | The EMBO Journal [link.springer.com]
- 25. Modeling Lymphangiogenesis: Pairing in vitro and in vivo metrics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Western Blot Analysis of Phospho-VEGFR-2
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is vital for normal physiological functions but is also a hallmark of pathological conditions like cancer, where tumors require a blood supply to grow and metastasize.[3] The signaling cascade is initiated by the binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A), to VEGFR-2.[1] This binding triggers receptor dimerization and autophosphorylation at specific tyrosine residues in its intracellular domain, which serves as the critical activation step.[1][4]
Mechanism of Activation and Signaling
Upon activation, phosphorylated VEGFR-2 (p-VEGFR-2) acts as a docking site for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell function.[1][5] Key signaling cascades include:
-
The PLCγ-PKC-Raf-MEK-MAPK Pathway: Phosphorylation of VEGFR-2 at tyrosine 1175 (Y1175) recruits and activates Phospholipase C-gamma (PLCγ).[5][6] This leads to the activation of the Raf-MEK-MAPK (ERK1/2) cascade, which transmits signals to the nucleus to promote DNA synthesis and endothelial cell proliferation.[5][6]
-
The PI3K/Akt Pathway: The activated VEGFR-2 also recruits and activates Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as Protein Kinase B).[3][5] The PI3K/Akt pathway is a central regulator of cell survival, preventing apoptosis in endothelial cells.[3][7]
Detecting the phosphorylation status of VEGFR-2 is therefore a direct measure of its activation and a critical readout for angiogenic signaling. Western blotting is a widely used and effective technique to specifically detect and quantify p-VEGFR-2 levels in cell and tissue lysates.[8][9] This analysis is essential for researchers studying angiogenesis and for drug development professionals screening for potential inhibitors of the VEGF signaling pathway.
Quantitative Data Summary
The following table presents hypothetical data from a Western blot analysis quantifying the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by a small molecule inhibitor. The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is normalized to the vehicle control.
| Inhibitor Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.65 | 35% |
| 100 | 0.42 | 58% |
| 250 | 0.25 | 75% |
| 500 | 0.14 | 86% |
| 1000 | 0.06 | 94% |
Diagrams
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Caption: Experimental workflow for phospho-VEGFR-2 Western blot.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of VEGFR-2 phosphorylation, adapted from standard procedures.[10]
A. Cell Culture and Treatment
-
Cell Seeding: Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency.
-
Starvation: To reduce basal receptor phosphorylation levels, starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.[10]
-
Inhibitor Pretreatment (Optional): If testing an inhibitor, pretreat the starved cells with varying concentrations of the compound or a vehicle control (e.g., DMSO) for 1-2 hours.[10]
-
VEGF Stimulation: Induce VEGFR-2 phosphorylation by stimulating the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[10]
B. Cell Lysis and Protein Quantification
-
Lysis: Immediately after stimulation, place culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[9][10] This is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]
-
Collect the supernatant, which contains the total cellular protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading in the subsequent steps.[10]
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by adding 2x Laemmli sample buffer to the lysate and boiling at 95-100°C for 5 minutes to denature the proteins.[9][10]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an 8% SDS-polyacrylamide gel.[10] Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.[10]
D. Immunoblotting and Detection
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][10] Note: For phospho-specific antibodies, BSA is recommended over non-fat dry milk as milk contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST.[10][11] The incubation should be performed overnight at 4°C with gentle agitation.[10][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA or milk in TBST for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step (D3) to remove unbound secondary antibody.[10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10] Capture the chemiluminescent signal using a digital imaging system.[10]
E. Stripping and Re-probing for Normalization
-
To ensure accurate quantification, the amount of p-VEGFR-2 should be normalized to the total amount of VEGFR-2 protein and a loading control.[8][11]
-
Stripping (Optional but Recommended): After detecting p-VEGFR-2, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
Re-probing: After stripping, re-block the membrane and probe with a primary antibody against total VEGFR-2.[10] Subsequently, the membrane can be stripped again and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.[10][11]
-
Analysis: Quantify the band intensities for p-VEGFR-2, total VEGFR-2, and the loading control using densitometry software (e.g., ImageJ).[10][11] The final result is typically expressed as the ratio of the p-VEGFR-2 signal to the total VEGFR-2 signal.[8]
References
- 1. assaygenie.com [assaygenie.com]
- 2. elifesciences.org [elifesciences.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of VEGFR-2 Inhibitors
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the physiological process of forming new blood vessels.[1][2] In pathological conditions such as cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells.[2] This interaction triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, ultimately leading to tumor neovascularization, growth, and metastasis.[1][3][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective therapeutic strategy in oncology.[2][5]
These application notes provide detailed protocols for a suite of robust cell-based assays designed to identify and characterize novel VEGFR-2 inhibitors. The assays are arranged to follow a logical screening cascade, from target engagement and pathway modulation to functional phenotypic outcomes.
The VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1][3] This activation initiates multiple downstream signaling pathways critical for angiogenic processes. Key pathways include:
-
The PLCγ-PKC-MAPK/ERK Pathway: Primarily involved in cell proliferation.[6][7]
-
The PI3K/Akt Pathway: Crucial for promoting cell survival and permeability.[7][8]
-
The FAK/p38 MAPK Pathway: Associated with the regulation of cell migration and the assembly of focal adhesions.[8][9]
Inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mesoscale.com [mesoscale.com]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Quantitation of VEGFR2 (vascular endothelial growth factor receptor) inhibitors--review of assay methodologies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
HUVEC Tube Formation Assay: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, tissue repair, and various pathological conditions, including tumor growth and metastasis.[1][2] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a robust and widely used in vitro model to assess the pro- or anti-angiogenic potential of chemical compounds, biologics, and genetic modifications.[1][3] This assay recapitulates key steps of angiogenesis, where endothelial cells, when cultured on a basement membrane-like matrix, differentiate and organize themselves to form three-dimensional, capillary-like structures.[1][4]
This document provides detailed protocols for conducting the HUVEC tube formation assay, guidelines for quantitative data analysis, and an overview of the key signaling pathways involved.
Principle of the Assay
The tube formation assay is based on the ability of endothelial cells to mimic the later stages of angiogenesis in an in vitro setting.[1] When HUVECs are seeded onto a gel composed of extracellular matrix proteins (such as Matrigel®), they undergo a series of events including migration, alignment, and differentiation to form a network of interconnected tubes.[1][5] The extent of this network formation can be quantified to determine the angiogenic capacity. The assay can be used to screen for compounds that either inhibit or stimulate tube formation.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with Low Serum Growth Supplement - LSGS)[1][5]
-
Basement Membrane Matrix (e.g., Matrigel®, Geltrex™), growth factor-reduced[1][5]
-
Trypsin/EDTA solution[6]
-
Trypsin Neutralizer Solution[7]
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (angiogenesis inhibitors or promoters)
-
Cell staining dye (e.g., Calcein AM) for visualization[8]
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope with imaging capabilities
Experimental Workflow Diagram
Caption: Workflow for the HUVEC tube formation assay.
Step-by-Step Protocol
Day Before Assay:
-
Thaw Basement Membrane Matrix: Thaw the required volume of growth factor-reduced basement membrane matrix overnight at 4°C.[1][5] It is critical to keep the matrix on ice at all times to prevent premature polymerization.
Day of Assay:
-
Prepare the Plate:
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 2-3 hours.[1][5]
-
On ice, carefully pipette 50 µL of the thawed basement membrane matrix into each well of the pre-chilled 96-well plate.[1][9] Avoid introducing air bubbles.
-
Gently swirl the plate to ensure the bottom of each well is evenly coated.[5]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow the matrix to polymerize.[9]
-
-
Prepare HUVECs:
-
Ensure HUVECs are healthy and have reached 70-90% confluency.[8] It is recommended to use low-passage cells (less than 5 passages).[8]
-
Wash the cells with PBS and detach them using Trypsin/EDTA solution.[1]
-
Neutralize the trypsin and centrifuge the cells at approximately 300 x g for 3 minutes.
-
Resuspend the cell pellet in the desired assay medium (e.g., basal medium with or without serum, containing test compounds).
-
Perform a cell count to determine the cell concentration.
-
-
Cell Seeding and Treatment:
-
Dilute the HUVEC suspension to the desired final concentration. A typical seeding density is between 1 x 10⁴ and 2 x 10⁴ cells per well.[1]
-
Carefully add 100 µL of the cell suspension on top of the solidified matrix in each well.
-
Add test compounds (angiogenesis inhibitors or promoters) to the appropriate wells. Include vehicle controls (negative control) and known inducers/inhibitors (positive controls, e.g., VEGF or Suramin).[7]
-
-
Incubation and Imaging:
-
Incubate the plate for 4 to 18 hours at 37°C with 5% CO₂.[1] The optimal incubation time may vary, with tube networks often well-formed between 4-6 hours.[4][7]
-
Monitor tube formation periodically using an inverted microscope.
-
For enhanced visualization and quantification, cells can be stained with a fluorescent dye like Calcein AM 30 minutes before imaging.[3]
-
Capture images from the center of each well at a low magnification (e.g., 4x or 10x).
-
Data Presentation and Quantitative Analysis
The analysis of tube formation can be performed using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key quantitative parameters include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branching Points: The number of nodes where three or more tubes connect.
-
Number of Loops/Meshes: The number of enclosed areas formed by the tube network.[10]
Example Data Tables
Table 1: Effect of an Angiogenesis Inhibitor (Compound X) on HUVEC Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Branching Points | Number of Loops |
| Vehicle Control (0.1% DMSO) | 4580 ± 210 | 65 ± 8 | 32 ± 5 |
| Compound X (1 µM) | 2150 ± 150 | 25 ± 5 | 11 ± 3 |
| Compound X (10 µM) | 890 ± 95 | 8 ± 3 | 2 ± 1 |
| Suramin (30 µM) | 650 ± 70 | 5 ± 2 | 1 ± 1 |
Data are represented as mean ± standard deviation (n=3).
Table 2: Effect of an Angiogenesis Promoter (Growth Factor Y) on HUVEC Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Branching Points | Number of Loops |
| Basal Medium (Negative Control) | 1250 ± 130 | 15 ± 4 | 7 ± 2 |
| Growth Factor Y (10 ng/mL) | 3800 ± 250 | 55 ± 7 | 28 ± 4 |
| Growth Factor Y (50 ng/mL) | 5100 ± 310 | 72 ± 9 | 38 ± 6 |
| VEGF (20 ng/mL) | 5350 ± 350 | 78 ± 10 | 41 ± 5 |
Data are represented as mean ± standard deviation (n=3).
Key Signaling Pathways in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a primary driver of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events.[11]
VEGF Signaling Pathway Diagram
Caption: Simplified VEGF signaling cascade in endothelial cells.
This pathway illustrates how VEGFR-2 activation leads to:
-
Proliferation: Primarily through the PLCγ-PKC-MAPK pathway.[11][12]
-
Survival: Mediated by the PI3K/Akt pathway, which inhibits apoptosis.[12][13]
-
Migration: Involving the activation of Src and focal adhesion kinase (FAK).[14]
-
Permeability: Influenced by both PLCγ and Akt signaling, leading to nitric oxide production.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Poor Tube Formation | - Cell health is poor or cells are high passage.- Cell density is too low.- Basement membrane matrix did not polymerize properly or is too thin.- Insufficient angiogenic stimuli in the medium. | - Use healthy, low-passage HUVECs.- Optimize cell seeding density (try a range from 5x10³ to 4x10⁴ cells/well).[15]- Ensure matrix is properly thawed on ice and allowed to polymerize at 37°C for at least 30 min.[9]- Add serum or known angiogenic factors like VEGF as a positive control. |
| Cells Form Clumps or a Monolayer | - Cell density is too high.- Cells were not a single-cell suspension before seeding.- Incubation time is too long. | - Reduce the number of cells seeded per well.[4]- Ensure the cell pellet is thoroughly resuspended to a single-cell suspension.[1]- Optimize incubation time; check for tube formation at earlier time points (e.g., 4, 6, 8 hours).[15] |
| High Well-to-Well Variability | - Uneven coating of the basement membrane matrix.- Inconsistent cell seeding number.- Edge effects in the 96-well plate. | - Be careful to distribute the matrix evenly across the well bottom.- Mix the cell suspension thoroughly before and during plating.- Avoid using the outermost wells of the plate, which are more prone to evaporation. |
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 3. ibidi.com [ibidi.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 6. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF signaling pathway | Abcam [abcam.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ibidi.com [ibidi.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Quinazoline-Based VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of novel quinazoline-based inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors.[1][2] This document outlines the critical signaling pathways, experimental workflows, and methodologies for assessing the efficacy of these compounds as potential anti-angiogenic agents for cancer therapy.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[2][3] In cancer, pathological angiogenesis is crucial for tumor growth, providing essential nutrients and oxygen.[4] Consequently, inhibiting the VEGFR-2 signaling pathway is a validated and effective strategy in oncology.[1][3] Quinazoline derivatives have emerged as a promising class of VEGFR-2 inhibitors, with several compounds demonstrating potent anti-proliferative and anti-angiogenic activities.[4][5] These inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][6]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][8] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt/PKB pathways, which are crucial for endothelial cell proliferation, survival, and migration.[9][10][11]
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for Inhibitor Development
The development of novel quinazoline-based VEGFR-2 inhibitors follows a structured workflow, beginning with the design and synthesis of candidate compounds, followed by a series of in vitro assays to determine their biological activity.
Caption: Workflow for synthesis and evaluation of inhibitors.
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative novel quinazoline-based compounds against VEGFR-2 and various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (µM) | Reference Drug (Cabozantinib) IC₅₀ (µM) |
| SQ2 | 0.014 | 0.0045 |
| 11d | 5.49 | 2.23 (SU6668) |
| VII | 4.6 ± 0.06 | - |
| 23j | 0.0037 | 0.00312 (Sorafenib) |
Data sourced from multiple studies for illustrative purposes.[5][12][13][14]
Table 2: Anti-proliferative Activity (IC₅₀ in µM)
| Compound | HT-29 (Colon) | COLO-205 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| SQ2 | 3.38 | 10.55 | - | - |
| 11d | - | - | Moderate | - |
| VII | - | - | 17.23 (µg/mL) | 30.85 (µg/mL) |
| 23j | - | - | 5.4 | 8.2 |
| Cabozantinib | 9.10 | 10.66 | - | - |
Data sourced from multiple studies for illustrative purposes.[5][12][13][14][15]
Experimental Protocols
Protocol 1: General Synthesis of Quinazoline-Based Inhibitors
This protocol describes a general method for synthesizing 4-substituted quinazoline derivatives, a common core for many VEGFR-2 inhibitors.
Materials:
-
Anthranilic acid derivative
-
Formamide (B127407) or appropriate amide
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (B41778) or phenol (B47542)
-
Appropriate solvent (e.g., isopropanol, DMF)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
Synthesis of Quinazolinone Core: A mixture of the anthranilic acid derivative and formamide is heated at reflux for several hours. After cooling, the resulting solid is filtered, washed, and dried to yield the 2,3-dihydroquinazolin-4(1H)-one.
-
Chlorination: The quinazolinone core is refluxed with phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline (B184009) intermediate. The excess POCl₃ is removed under reduced pressure.
-
Nucleophilic Substitution: The 4-chloroquinazoline is dissolved in a suitable solvent like isopropanol. A substituted aniline or phenol and a base (e.g., triethylamine) are added to the solution.
-
Reaction and Purification: The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC). Upon completion, the mixture is cooled, and the precipitated product is filtered. The crude product is then purified by recrystallization or column chromatography.[5][12]
-
Characterization: The final compound's structure is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12]
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of recombinant human VEGFR-2.[16]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates
-
ATP solution
-
Test compounds dissolved in DMSO
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB or other suitable chromogenic substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Plate Preparation: A 96-well plate is pre-coated with the VEGFR-2 substrate.
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing recombinant VEGFR-2 enzyme and ATP to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.[17]
-
Washing: The plate is washed multiple times with wash buffer to remove ATP and non-bound reagents.
-
Detection: An HRP-conjugated anti-phosphotyrosine antibody is added to each well and incubated to bind to the phosphorylated substrate.
-
Signal Development: After another wash step, the TMB substrate is added. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at the appropriate wavelength. The signal intensity is inversely proportional to the inhibitory activity of the compound.[16]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the positive control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the synthesized inhibitors on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[16][18]
Materials:
-
Human cancer cell lines (e.g., HT-29, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[16]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration required to inhibit cell proliferation by 50%, is determined from the dose-response curve.[16]
Conclusion
The protocols and data presented herein provide a framework for the systematic design, synthesis, and evaluation of novel quinazoline-based VEGFR-2 inhibitors. By correlating the in vitro kinase and cell-based assay results, researchers can establish a robust structure-activity relationship to guide the optimization of lead compounds.[6][14] Further investigation into the apoptotic effects and cell cycle arrest induced by potent inhibitors can provide deeper insights into their mechanism of action and therapeutic potential.[12][13]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 [jstage.jst.go.jp]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Quinazoline clubbed 1,3,5-triazine derivatives as VEGFR2 kinase inhibitors: design, synthesis, docking, in vitro cytotoxicity and in ovo antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in Tissue Samples
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a primary receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[1][2] Its activation is a critical step in endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][4] Given its central role in both physiological and pathological angiogenesis, particularly in tumor development and metastasis, VEGFR-2 is a key biomarker and a major target for anti-angiogenic therapies.[2][5] Immunofluorescence (IF) is a powerful technique to visualize and quantify VEGFR-2 expression and localization within the cellular context of tissue samples, providing crucial insights for both basic research and clinical drug development. These application notes provide detailed protocols and supporting information for the successful immunofluorescent staining of VEGFR-2 in tissue specimens.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues.[3][6] This activation initiates multiple downstream signaling cascades that collectively orchestrate the angiogenic response. Key pathways include the PLCγ-PKC-MAPK route, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1][3][7] Other activated pathways involving FAK and p38 MAPK regulate endothelial cell migration.[4][7]
Quantitative Data on VEGFR-2 Expression
Quantitative analysis of VEGFR-2 is essential for understanding the heterogeneity of its expression in different cell types and its modulation under various conditions.
Table 1: Quantitative Surface VEGFR-2 Expression in Xenograft Models
| Cell Type | Tumor Age | Average Surface VEGFR-2 Molecules per Cell | Source |
|---|---|---|---|
| Tumor Endothelial Cells | 3 Weeks | ~1,200 - 1,700 | [8][9] |
| Tumor Endothelial Cells | 6 Weeks | ~1,200 - 1,700 | [8][9] |
| MDA-MB-231 Tumor Cells | 3 Weeks | ~1,100 | [8] |
| MDA-MB-231 Tumor Cells | 6 Weeks | ~1,000 |[8][9] |
Table 2: Relative Changes in VEGFR-2 mRNA Expression in Mice
| Tissue | Condition | Fold Change in Vegfr2 Expression | Source |
|---|---|---|---|
| Skeletal Muscle | Chronic Stress (Tumor-Free) | 5.65-fold increase | [5] |
| Skeletal Muscle | Tumor Burden (No Stress) | 3.78-fold increase | [5] |
| Skeletal Muscle | Chronic Stress + Tumor Burden | 23.81-fold increase | [5] |
| Tumor | Chronic Stress | Increased |[5] |
Experimental Workflow
The general workflow for immunofluorescence staining involves a series of sequential steps from tissue preparation to final image analysis. The specific steps vary depending on whether the tissue is formalin-fixed and paraffin-embedded (FFPE) or frozen.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining of VEGFR-2 in FFPE Tissues
This protocol is designed for tissues fixed in formalin and embedded in paraffin. Antigen retrieval is a critical step to unmask epitopes.
Materials:
-
FFPE tissue sections (4-6 µm) on charged slides
-
Xylene or a non-toxic clearing agent
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrophobic barrier pen
-
Wash Buffer (PBS with 0.05-0.1% Triton X-100, PBS-T)
-
Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS-T)[10]
-
Primary antibody against VEGFR-2 (see Table 3)
-
Fluorophore-conjugated secondary antibody
-
DAPI solution for nuclear counterstaining
-
Anti-fade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Sodium Citrate buffer (pH 6.0).[11][12]
-
Heat in a microwave, pressure cooker, or water bath to a sub-boiling temperature for 10-20 minutes.[10][12]
-
Allow slides to cool at room temperature for at least 30 minutes.[10]
-
Rinse sections in deionized water.[10]
-
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Dilute the primary anti-VEGFR-2 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[10][13]
-
Wash sections three times with PBS-T for 10 minutes each.[10]
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.[10]
-
Wash sections three times with PBS-T for 10 minutes each, protected from light.[10]
-
-
Counterstaining and Mounting:
Protocol 2: Immunofluorescence Staining of VEGFR-2 in Frozen Tissues
This protocol is for fresh-frozen tissues embedded in Optimal Cutting Temperature (OCT) compound. This method often preserves antigenicity better than FFPE processing.
Materials:
-
Frozen tissue sections (5-10 µm) on charged slides
-
Fixative (e.g., cold 4% PFA, cold acetone (B3395972), or cold methanol)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., PBS with 0.3% Triton X-100)[14]
-
Blocking Buffer (e.g., 5-10% normal serum in Permeabilization Buffer)[14][15]
-
Primary antibody against VEGFR-2
-
Fluorophore-conjugated secondary antibody
-
DAPI solution
-
Anti-fade mounting medium
Procedure:
-
Sample Preparation and Fixation:
-
Blocking and Permeabilization:
-
Cover sections with Blocking Buffer and incubate for 30-60 minutes at room temperature in a humidified chamber.[15] Note: If a detergent-based blocking buffer is used, this step combines permeabilization and blocking.
-
-
Antibody Incubation:
-
Gently flick off the blocking solution (do not wash).
-
Apply the primary anti-VEGFR-2 antibody diluted in blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Wash slides three times with PBS for 10 minutes each.[15]
-
Apply the fluorophore-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.[15]
-
Wash slides three times with PBS for 10 minutes each, protected from light.[15]
-
-
Counterstaining and Mounting:
Antibody Selection
The choice of a specific and validated primary antibody is critical for successful staining.
Table 3: Examples of Commercially Available VEGFR-2 Antibodies for IF
| Product Name/Clone | Host/Clonality | Catalog Number | Application Notes | Source |
|---|---|---|---|---|
| VEGF Receptor 2 Antibody | Rabbit Polyclonal | Cell Signaling #2472 | Works well for IF with minimal background.[14] Dilution used: 1:200.[14] | [14] |
| VEGFR-2 (55B11) | Rabbit Monoclonal | Cell Signaling | Used for IHC on FFPE tumor xenografts.[17][18] | [17][18] |
| VEGFR2 Polyclonal Antibody | Rabbit Polyclonal | Thermo Fisher BS-10412R | Validated for IHC on FFPE mouse placenta tissue at 1:200.[19] | [19] |
| Anti-VEGFR2 Antibody | N/A | A96702 | Used for IF on rat lung and mouse kidney tissue at 1:200.[13] | [13] |
| VEGF Receptor 2 Antibody | Rabbit Polyclonal | Abcam ab2349 | Used for IHC on FFPE tissues with a 1:100 dilution.[11] |[11] |
Troubleshooting Guide
Table 4: Common Problems and Solutions in VEGFR-2 Immunofluorescence
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal | Low protein expression | Confirm expression with another method like Western Blot. Use a signal amplification system.[20][21] |
| Inadequate antigen retrieval (FFPE) | Optimize retrieval time, temperature, and buffer pH.[22] | |
| Antibody concentration too low | Perform a titration to find the optimal antibody dilution.[21] | |
| Over-fixation of tissue | Reduce fixation time or use a less harsh fixative.[20][23] | |
| Photobleaching | Minimize light exposure. Use an anti-fade mounting medium. Image samples promptly.[22][23] | |
| High Background | Non-specific antibody binding | Increase blocking time or change blocking agent (e.g., use 10% normal serum). Use pre-adsorbed secondary antibodies.[21][22] |
| Antibody concentration too high | Reduce primary or secondary antibody concentration.[20][21] | |
| Insufficient washing | Increase the number and duration of wash steps.[20][22] | |
| Tissue autofluorescence | Use unstained controls to assess. Consider using a spectral unmixing microscope or quenching agents like Sudan Black B.[20][23][24] | |
| Non-specific Staining | Secondary antibody cross-reactivity | Run a control without primary antibody. Use a secondary antibody raised against a different species than the sample tissue (e.g., use a rabbit primary on mouse tissue).[20][23] |
| | Hydrophobic interactions | Add a detergent like Triton X-100 or Tween-20 to wash and antibody dilution buffers.[23] |
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tissue-specific changes in expression of Vegfr2 in tumor and normal tissues of lymphoma-bearing BALB/c mice under chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. mybiosource.com [mybiosource.com]
- 13. Anti-VEGFR2 Antibody (A96702) | Antibodies.com [antibodies.com]
- 14. biocompare.com [biocompare.com]
- 15. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VEGFR2 Polyclonal Antibody (BS-10412R) [thermofisher.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 24. youtube.com [youtube.com]
Measuring the Potency of VEGFR-2 Inhibitors: A Detailed Guide to Determining IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of novel compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A thorough understanding of a compound's IC50 is a critical step in the early stages of drug discovery and development for anti-angiogenic therapies.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding by its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[3][4][5] These signaling events ultimately lead to endothelial cell proliferation, migration, survival, and enhanced vascular permeability, all of which are essential for angiogenesis.[1][5][6] In pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, making VEGFR-2 a prime target for therapeutic intervention.[3][4]
Understanding the VEGFR-2 Signaling Cascade
The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular signaling events that drive the angiogenic process. Key downstream pathways include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[3][4]
-
PI3K-Akt Pathway: This pathway is primarily involved in regulating endothelial cell survival.[3][4]
A visual representation of these interconnected pathways is provided below.
Experimental Protocols for IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. Accurate determination of IC50 is crucial for comparing the potency of different inhibitors. Both biochemical (cell-free) and cell-based assays are employed to measure VEGFR-2 inhibition.
General Workflow for IC50 Determination
The overall process for determining the IC50 value of a VEGFR-2 inhibitor follows a standardized workflow, from initial compound preparation to final data analysis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Protocol for VEGFR-2 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1] Dysregulation of VEGFR-2 signaling is implicated in various pathologies, including cancer and diabetic retinopathy. Immunoprecipitation (IP) of VEGFR-2 is a fundamental technique to isolate the receptor and its interacting proteins, enabling the study of its activation state, post-translational modifications, and protein-protein interactions. This document provides a detailed protocol for the immunoprecipitation of VEGFR-2 from cell lysates.
VEGFR-2 Signaling Pathway
The activation of VEGFR-2 by VEGF triggers multiple downstream signaling pathways that regulate key cellular processes in endothelial cells. The diagram below illustrates the major signaling cascades initiated by VEGFR-2.
Caption: VEGFR-2 signaling cascade.
Experimental Protocol: VEGFR-2 Immunoprecipitation
This protocol outlines the steps for immunoprecipitating VEGFR-2 from cell lysates.
Materials and Reagents
Quantitative Data Summary
| Reagent/Parameter | Concentration/Amount | Notes |
| Lysis Buffer Components | ||
| Tris-HCl, pH 7.4 | 50 mM | [2] |
| NaCl | 150 mM | [2] |
| EDTA | 1 mM | [3] |
| NP-40 | 1% | [2] |
| Glycerol | 5% | [3] |
| Protease Inhibitor Cocktail | 1X | Add fresh before use |
| Phosphatase Inhibitor Cocktail | 1X | Add fresh before use |
| Antibody | ||
| Anti-VEGFR-2 Antibody | 1-4 µg per 1-3 mg of lysate | [2] Titrate for optimal performance |
| Isotype Control IgG | Same concentration as primary Ab | For negative control |
| Beads | ||
| Protein A/G Agarose or Magnetic Beads | 20-50 µL of 50% slurry | [2][4] |
| Cell Lysate | ||
| Total Protein | 1-3 mg | [2] |
| Incubation Times | ||
| Lysate Pre-clearing | 30 minutes at 4°C | [2] |
| Antibody-Lysate Incubation | 2-4 hours or overnight at 4°C | [2] |
| Immunocomplex Capture | 1-4 hours at 4°C | [2] |
| Washing | ||
| Wash Buffer | Lysis Buffer | |
| Number of Washes | 3-4 times | [2] |
| Elution | ||
| 2X SDS-PAGE Sample Buffer | 20-40 µL | [4] |
| Centrifugation | ||
| Cell Lysate Clarification | 14,000 x g for 10 min at 4°C | [4] |
| Bead Pelleting | 1,000 rpm for 30 sec at 4°C | [2] |
Experimental Workflow
Caption: Immunoprecipitation workflow.
Step-by-Step Methodology
1. Cell Lysis a. Culture cells to the desired confluency. If studying receptor activation, treat with VEGF or other stimuli as required. b. Place the culture dish on ice and wash the cells once with ice-cold PBS.[4] c. Aspirate the PBS and add ice-cold lysis buffer (for a 10 cm dish, use 0.5-1 mL).[4] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 5 minutes.[4] f. To ensure complete lysis and to shear DNA, sonicate the lysate on ice.[4] g. Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[4] h. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20-50 µL of Protein A/G bead slurry to 1-3 mg of cleared cell lysate.[2] b. Incubate on a rotator for 30 minutes at 4°C.[2] c. Pellet the beads by centrifugation at 1,000 rpm for 30 seconds at 4°C.[2] d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation a. Add the recommended amount of anti-VEGFR-2 antibody (e.g., 1-4 µg) to the pre-cleared lysate.[2] For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.[2] c. Add 20-50 µL of Protein A/G bead slurry to capture the antibody-antigen complex.[2][4] d. Incubate on a rotator for 1-4 hours at 4°C.[2]
4. Washing a. Pellet the beads by centrifugation at 1,000 rpm for 30 seconds at 4°C.[2] b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold lysis buffer. d. Repeat the pelleting and resuspension steps for a total of 3-4 washes.[2]
5. Elution a. After the final wash, carefully remove all of the supernatant. b. Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer.[4] c. Boil the sample at 95-100°C for 5 minutes to dissociate the proteins from the beads.[4] d. Pellet the beads by centrifugation and collect the supernatant, which contains the immunoprecipitated proteins.
6. Downstream Analysis a. The eluted proteins are now ready for analysis by techniques such as Western blotting to detect VEGFR-2 and any co-immunoprecipitated proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal of VEGFR-2 | Insufficient protein in lysate | Increase the amount of starting cell lysate. |
| Inefficient antibody binding | Titrate the antibody concentration. Ensure the antibody is validated for IP. | |
| Harsh lysis or wash conditions | Use a milder lysis buffer (e.g., without SDS). Reduce the stringency of the wash buffer. | |
| High background/non-specific bands | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody. | |
| Too much antibody used | Reduce the amount of primary antibody. | |
| Heavy and light chains of antibody obscure protein of interest | Co-elution of antibody | Use a light-chain specific secondary antibody for Western blotting. Consider cross-linking the antibody to the beads. |
References
Troubleshooting & Optimization
troubleshooting VEGFR-2 western blot low signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in VEGFR-2 Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any signal for my VEGFR-2 protein?
A faint or absent signal for VEGFR-2 could be due to several factors. These include low expression of the target protein in your specific cell or tissue type, sample degradation, or issues with the Western blot protocol itself. It is advisable to use a positive control, such as a cell lysate known to express VEGFR-2, to confirm that the experimental setup is working correctly.[1][2] Additionally, ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation.[1]
Q2: What are some recommended positive controls for VEGFR-2 Western blotting?
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used positive control as they express VEGFR-2.[3] Overexpression lysates can also serve as reliable positive controls.[4] It is always recommended to check the antibody datasheet for suggested positive controls.
Q3: What is the expected molecular weight of VEGFR-2?
VEGFR-2 is a glycoprotein, and you may observe two bands. The unmodified, non-glycosylated form has a predicted molecular weight of around 152 kDa, while the mature, glycosylated form migrates at approximately 200-230 kDa.[5]
Q4: Why am I observing two bands for VEGFR-2 on my Western blot?
The presence of two bands for VEGFR-2 is often due to its post-translational modification, specifically glycosylation. The lower molecular weight band represents the unmodified form, while the higher molecular weight band corresponds to the glycosylated form.[5]
Q5: How can I enhance the signal of my VEGFR-2 band?
To increase the signal, you can try several optimization steps. Increasing the amount of protein loaded per lane can be effective, especially for samples with low VEGFR-2 expression.[6][7] Optimizing the concentration of your primary and secondary antibodies is also crucial; you can try increasing the concentration or extending the incubation time.[1][6][8] Using a more sensitive chemiluminescent substrate can also help to amplify the signal.[6]
Troubleshooting Guide for Low Signal
| Problem | Possible Cause | Recommended Solution |
| No or Faint Signal | Antigen/Sample Issues | |
| Low abundance of VEGFR-2 in the sample. | Increase the amount of protein loaded onto the gel (50-100 µg of total protein per lane is a good starting point).[9] Consider enriching for VEGFR-2 using immunoprecipitation. | |
| The chosen cell line or tissue does not express sufficient VEGFR-2. | Use a positive control cell line known to express VEGFR-2, such as HUVECs, to validate the experimental setup.[3] | |
| Sample degradation due to protease or phosphatase activity. | Always use fresh samples and add protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice throughout the preparation process.[1] | |
| Antibody Issues | ||
| Primary or secondary antibody concentration is too low. | Optimize the antibody concentrations by performing a dot blot or by testing a range of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).[8][10][11] | |
| Insufficient incubation time for the primary antibody. | Extend the primary antibody incubation time, for instance, overnight at 4°C.[6] | |
| The primary antibody has low affinity for the denatured protein. | Ensure the antibody is validated for Western blot applications. Some antibodies may only recognize the native protein conformation. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | |
| Procedural Issues | ||
| Inefficient protein transfer from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2][7][9] For large proteins like VEGFR-2, consider a wet transfer method and optimize the transfer time and voltage. | |
| Excessive washing of the membrane. | Reduce the number or duration of wash steps to avoid washing away the bound antibodies.[1][8] | |
| Blocking buffer is masking the epitope. | Some blocking agents, like non-fat dry milk, can mask certain antigens. Try switching to a different blocking buffer, such as Bovine Serum Albumin (BSA).[8][12] | |
| Inactive or expired detection reagent (e.g., ECL substrate). | Use a fresh, unexpired detection reagent. You can test the substrate by adding a small amount of HRP-conjugated secondary antibody directly to a drop of the substrate to see if it luminesces.[13] | |
| Short exposure time. | Increase the film exposure time to capture a weaker signal.[6] |
Detailed Experimental Protocols
Standard VEGFR-2 Western Blot Protocol
This protocol provides a general guideline. Optimization may be required based on the specific antibodies and samples used.
-
Sample Preparation and Lysis:
-
Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[14]
-
-
SDS-PAGE:
-
Load 20-50 µg of total protein per lane onto an 8% SDS-polyacrylamide gel.[14]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Incubate the membrane with the primary antibody specific for VEGFR-2, diluted in the blocking buffer. Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9][14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 10 minutes each with TBST.[14]
-
-
Signal Detection:
Antibody Concentration Optimization using Dot Blot
This method allows for a quick determination of the optimal antibody concentrations without running multiple full Western blots.[11][15]
-
Sample Application:
-
Prepare a series of dilutions of your protein lysate.
-
On a small strip of nitrocellulose or PVDF membrane, spot 1-2 µl of each lysate dilution.
-
Allow the spots to dry completely.[11]
-
-
Blocking and Antibody Incubation:
-
Block the membrane strip in 5% non-fat dry milk or BSA in TBST for 1 hour.[11]
-
Cut the membrane into smaller strips, with each strip having the full range of lysate dilutions.
-
Incubate each strip with a different dilution of the primary antibody for 1 hour.[10]
-
Wash the strips with TBST.
-
Incubate the strips with a fixed dilution of the secondary antibody for 1 hour. Alternatively, you can test different secondary antibody dilutions.[10]
-
-
Detection:
-
Wash the strips again with TBST.
-
Apply the ECL substrate and visualize the signal.
-
The optimal antibody concentration is the one that gives a strong signal for your protein of interest with minimal background.[11]
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Western Blot Experimental Workflow
Caption: General workflow of a Western blot experiment.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGF Receptor 2 Control Proteins | Cell Signaling Technology [cellsignal.com]
- 5. Why do I see two bands for VEGF Receptor 2 by western blot? | Cell Signaling Technology [cellsignal.cn]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Overcoming Off-Target Effects of VEGFR-2 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the off-target effects of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with VEGFR-2 inhibitors?
Due to the conserved nature of the ATP-binding pocket among kinases, many VEGFR-2 inhibitors also demonstrate activity against other structurally related kinases. The most frequently observed off-target kinases include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), Stem Cell Factor Receptor (c-KIT), FMS-like Tyrosine Kinase 3 (FLT3), and Fibroblast Growth Factor Receptors (FGFRs).[1] This can lead to a variety of unintended cellular effects and toxicities.
Q2: How can I select a VEGFR-2 inhibitor with a better selectivity profile for my experiments?
To choose a more selective inhibitor, it is crucial to review comprehensive kinase profiling data. Look for inhibitors that exhibit a significant potency difference between their IC50 value for VEGFR-2 and other kinases. For instance, while many multi-kinase inhibitors like Sunitinib and Sorafenib are potent against VEGFR-2, they also inhibit other kinases with similar potency.[2][3] In contrast, inhibitors like Axitinib (B1684631) have been shown to be more selective for VEGFRs.[4][5] A thorough literature search for comparative kinase profiling studies is highly recommended.
Q3: What are the potential clinical implications of off-target VEGFR-2 inhibitor activity?
Off-target activities of VEGFR-2 inhibitors can contribute to adverse side effects in clinical settings.[6][7] For example, inhibition of PDGFR can be associated with toxicities such as myelosuppression and fluid retention. Understanding the off-target profile of an inhibitor is therefore critical in predicting and managing its safety profile in pre-clinical and clinical development.
Troubleshooting Guides
Issue 1: Observed cellular phenotype is stronger than expected based on VEGFR-2 inhibition alone.
-
Possible Cause: The inhibitor is likely affecting other signaling pathways through off-target kinase inhibition, leading to a more pronounced phenotype.
-
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: Test the inhibitor against a broad panel of kinases to identify potential off-target interactions.
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., AKT, ERK for the PI3K/MAPK pathways).
-
Phenotypic Rescue: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Issue 2: Inconsistent results between biochemical assays and cell-based assays.
-
Possible Cause: Discrepancies can arise due to differences in the experimental environment. Biochemical assays often use isolated enzymes, while cell-based assays reflect the complexity of the cellular context, including the presence of scaffolding proteins and higher intracellular ATP concentrations.
-
Troubleshooting Steps:
-
Adjust ATP Concentration: Perform biochemical assays with ATP concentrations that mimic intracellular levels (typically 1-10 mM).
-
Cellular Target Engagement Assay: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the inhibitor is binding to VEGFR-2 within the live cell.
-
Evaluate Cell Permeability: Ensure the compound can effectively cross the cell membrane to reach its intracellular target.
-
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of common VEGFR-2 inhibitors against VEGFR-2 and a selection of off-target kinases. This data is crucial for selecting the appropriate inhibitor and interpreting experimental results.
Table 1: IC50 Values (nM) of Common VEGFR-2 Inhibitors
| Inhibitor | VEGFR-1 | VEGFR-2 | VEGFR-3 | PDGFRα | PDGFRβ | c-KIT | FGFR1 | FGFR2 | FGFR3 | FGFR4 | RET |
| Pazopanib (B1684535) | 10 | 30 | 47 | 71 | 81 | 74 | 140 | - | 130 | 800 | - |
| Lenvatinib | 4.7 | 3.0 | 2.3 | 29 | - | 85 | 61 | 27 | 52 | 43 | 6.4 |
| Sorafenib | 26 | 90 | 20 | - | 57 | 68 | 580 | - | - | - | 43 |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 5 | 1.6 | 1.7 | - | - | - | - | - |
| Sunitinib | - | 80 | - | - | 2 | - | - | - | - | - | - |
Data compiled from multiple sources.[1][2][3][4][5][8][9][10][11][12][13][14] Note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot for On-Target VEGFR-2 Pathway Inhibition
This protocol verifies that the inhibitor is blocking the intended VEGFR-2 signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
VEGFR-2 inhibitor
-
VEGF-A ligand
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of the VEGFR-2 inhibitor for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
Analyze band intensities to determine the extent of pathway inhibition.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach to determine the selectivity of a VEGFR-2 inhibitor. Commercially available kinase profiling services are often used for broad screening.
General Principle: The activity of a large panel of purified kinases is measured in the presence of the test inhibitor. The IC50 value is determined for each kinase that shows significant inhibition.
Typical Assay Format (e.g., ADP-Glo™ Kinase Assay):
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, combine the inhibitor, a specific kinase, its substrate, and ATP.
-
Allow the kinase reaction to proceed for a set time.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence, which is proportional to kinase activity.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Troubleshooting workflow for unexpected inhibitor potency.
References
- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Small Molecule VEGFR-2 Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development and experimental validation of small molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the selectivity and efficacy of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the selectivity of a small molecule VEGFR-2 inhibitor?
A1: Improving the selectivity of VEGFR-2 inhibitors is a critical step in minimizing off-target effects and associated toxicities. Key strategies include:
-
Structure-Based Drug Design: Utilizing the crystal structure of the VEGFR-2 kinase domain to design inhibitors that exploit unique features of its ATP-binding pocket. This can involve targeting specific amino acid residues or conformational states of the receptor.
-
Exploiting the "DFG-out" Conformation: Designing Type II inhibitors that bind to the inactive, "DFG-out" conformation of the kinase. This conformation is generally more diverse among kinases than the active "DFG-in" state, offering an opportunity for enhanced selectivity.[1][2]
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site, varies among kinases. VEGFR-2 has a relatively small gatekeeper residue (Val916), which can be exploited by designing inhibitors with bulky moieties that sterically clash with larger gatekeeper residues in other kinases.[1][3]
-
Allosteric Inhibition: Developing inhibitors that bind to sites on the kinase other than the highly conserved ATP-binding pocket. These allosteric sites are typically less conserved across the kinome, offering a promising avenue for achieving high selectivity.
-
Molecular Hybridization: Combining pharmacophoric features from different known inhibitors to create novel chemical entities with improved potency and selectivity.
Q2: What are the most common off-target kinases for VEGFR-2 inhibitors and why?
A2: Due to the high degree of conservation in the ATP-binding site among protein kinases, VEGFR-2 inhibitors often exhibit cross-reactivity with other kinases. The most common off-targets include other members of the VEGFR family (VEGFR-1 and VEGFR-3), as well as kinases from the same family or with similar structural features in their kinase domains. These frequently include:
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
c-Kit (Stem cell factor receptor)
-
FMS-like tyrosine kinase 3 (FLT3)
-
RET proto-oncogene
These kinases share structural similarities within their catalytic domains, making it challenging to design highly selective inhibitors.[4]
Q3: How does the ATP concentration in a biochemical assay affect the apparent potency (IC50) of my inhibitor?
A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP used in the assay. Most biochemical kinase assays are performed at ATP concentrations close to the Michaelis constant (Km) of the kinase to achieve a robust signal. However, intracellular ATP concentrations are significantly higher (in the millimolar range). An inhibitor that appears highly potent in a low-ATP biochemical assay may be substantially less effective in a cellular environment. It is crucial to consider performing kinase assays at or near physiological ATP concentrations (around 1-5 mM) to obtain a more accurate assessment of an inhibitor's potency and selectivity under conditions that better mimic the cellular context.[5]
Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues that may arise during your experiments.
Issue 1: My VEGFR-2 inhibitor demonstrates greater potency in a cell-based assay than in a biochemical kinase assay.
-
Possible Cause 1: Off-Target Effects. The inhibitor may be targeting other kinases that are critical for the survival or proliferation of your specific cell line, leading to an enhanced anti-proliferative effect that is not solely due to VEGFR-2 inhibition.
-
Troubleshooting Steps:
-
Perform a Broad Kinase Panel Screen: Test your inhibitor against a large panel of kinases (e.g., a kinome scan) to identify potential off-targets.
-
Analyze Downstream Signaling: Use western blotting to examine the phosphorylation status of downstream effectors of both VEGFR-2 (e.g., PLCγ, ERK, Akt) and potential off-target kinases to see which pathways are being inhibited at the effective concentration.
-
Cell Line Profiling: Test your inhibitor across a panel of different cancer cell lines with varying dependencies on VEGFR-2 and potential off-target kinases.
-
-
-
Possible Cause 2: Cellular Accumulation. The inhibitor may be actively transported into the cells, leading to a higher intracellular concentration than what is used in the biochemical assay.
-
Troubleshooting Steps:
-
Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of your inhibitor.
-
Evaluate Cellular Efflux: Investigate if your compound is a substrate for efflux pumps (e.g., P-glycoprotein), which could be less active in your specific cell line.
-
-
Issue 2: I'm observing high variability between replicate wells in my in vitro kinase assay.
-
Possible Cause 1: Pipetting Inaccuracy. Inconsistent volumes of inhibitor, enzyme, or substrate can lead to significant well-to-well variation.
-
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Use Master Mixes: Prepare a master mix of reagents to be added to the plate to minimize pipetting errors between wells.
-
Reverse Pipetting: For viscous solutions, use the reverse pipetting technique to ensure accurate dispensing.[5]
-
-
-
Possible Cause 2: Edge Effects. The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect enzyme activity.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells of the plate for critical samples.
-
Proper Plate Sealing: Use high-quality plate seals to minimize evaporation during incubations.
-
Ensure Uniform Incubation: Use an incubator that provides consistent temperature and humidity.
-
-
-
Possible Cause 3: Compound Solubility. Poor solubility of the test compound can lead to inconsistent concentrations in the assay wells.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Check for any visible precipitate in your compound stock solutions and dilutions.
-
Determine Solubility: Experimentally determine the solubility of your compound in the final assay buffer.
-
Use of Solubilizing Agents: Consider the use of co-solvents or other solubilizing agents, ensuring they do not interfere with the assay.
-
-
Quantitative Data Summary
The following tables provide a summary of inhibitory activities for several well-known VEGFR-2 inhibitors against VEGFR-2 and a selection of common off-target kinases. IC50 values represent the half-maximal inhibitory concentration.
Table 1: IC50 Values (nM) of Multi-Kinase Inhibitors Targeting VEGFR-2
| Inhibitor | VEGFR-2 | PDGFRβ | c-Kit | FLT3 | RET |
| Sunitinib | 9 | 58 | 4 | 250 | 50 |
| Sorafenib | 90 | 5 | 68 | 58 | 4 |
| Pazopanib | 30 | 84 | 74 | - | - |
| Axitinib | 0.2 | 1.6 | 1.7 | - | - |
| Regorafenib | 4.2 | 22 | 7 | - | 1.5 |
| Cabozantinib | 0.035 | - | 4.6 | 11.3 | 4 |
Data compiled from publicly available sources for illustrative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols
1. In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and measures the amount of ATP remaining in solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (dissolved in DMSO)
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for VEGFR-2, e.g., 10 µM), and the peptide substrate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blot for VEGFR-2 Phosphorylation in Cells
This protocol allows for the assessment of an inhibitor's ability to block VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing VEGFR-2
-
Cell culture medium
-
Recombinant human VEGF-A
-
Test inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer.[6]
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Development of Clinically Effective VEGFR-2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This resource provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions for problems that may arise during your research.
Issue 1: My VEGFR-2 inhibitor demonstrates higher potency in cell viability assays than its VEGFR-2 IC50 value would suggest.
-
Question: Why is my inhibitor showing a more potent effect on cell viability than expected based on its biochemical VEGFR-2 IC50 value?
-
Answer: This discrepancy often arises from off-target effects. Many VEGFR-2 inhibitors can also target other kinases that are crucial for the survival of your specific cell line. Due to similarities in the ATP-binding pocket, common off-targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, and FMS-like Tyrosine Kinase 3 (FLT3). To troubleshoot this, it is recommended to perform a broad kinase selectivity profiling screen to identify other kinases your inhibitor targets. Additionally, confirming on-target engagement in your cellular model using Western blotting to check the phosphorylation status of downstream effectors like PLCγ, ERK1/2, and Akt is crucial.
Issue 2: I'm observing conflicting results between my biochemical and cell-based assays for my VEGFR-2 inhibitor.
-
Question: What could be the reason for the discrepancy between the potent activity of my inhibitor in a biochemical kinase assay and its weaker performance in a cell-based assay?
-
Answer: Several factors can contribute to this. Biochemical kinase assays are often performed at ATP concentrations close to the Km for the kinase, while intracellular ATP levels are significantly higher (1-5 mM). An inhibitor that is potent in a low-ATP biochemical assay may be less effective in the high-ATP cellular environment. Consider performing your biochemical assay with a higher ATP concentration to better mimic cellular conditions. Another critical factor is cell permeability; you need to ensure your compound is effectively entering the cells and reaching its target.
Issue 3: My inhibitor effectively blocks VEGFR-2 phosphorylation, but I'm observing unexpected phenotypic changes in my cells.
-
Question: If my inhibitor is confirmed to block VEGFR-2 phosphorylation, why might I be seeing unusual or unexpected cellular phenotypes?
-
Answer: Even with confirmed on-target activity, off-target effects can still be responsible for unexpected phenotypes. A comprehensive kinase profiling at the effective concentration in your cellular assays can provide a "selectivity score" and help identify potential off-targets. To definitively attribute the phenotype to an off-target effect, a genetic knockout or knockdown (using CRISPR/Cas9 or siRNA) of VEGFR-2 can be performed. If the unexpected phenotype persists after treating the VEGFR-2 deficient cells with your inhibitor, it is likely due to an off-target effect.
Issue 4: My in vivo tumor model is developing resistance to my VEGFR-2 inhibitor over time.
-
Question: My VEGFR-2 inhibitor initially shows efficacy in my long-term in vivo tumor model, but its effectiveness diminishes over time. What are the potential mechanisms of this acquired resistance?
-
Answer: Acquired resistance to VEGFR-2 inhibitors is a significant clinical challenge and can arise from several mechanisms. The tumor microenvironment can adapt by activating alternative pro-angiogenic signaling pathways that are independent of VEGFR-2, such as the upregulation of Fibroblast Growth Factor (FGF), Angiopoietin-2 (Ang2), or Platelet-Derived Growth Factor (PDGF).[1] The tumor may also recruit pro-angiogenic immune cells, like CD11b+Gr1+ myeloid cells, which release factors that promote angiogenesis.[1] Furthermore, long-term treatment can lead to the selection of tumor cell clones that are inherently less dependent on VEGFR-2 signaling for their survival and proliferation.[2]
Data Presentation: Quantitative Analysis of VEGFR-2 Inhibitors
The following tables summarize key quantitative data for a selection of well-characterized VEGFR-2 inhibitors to facilitate comparison.
Table 1: In Vitro Potency of Selected VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Sorafenib | 90 | PDGFRβ (57), c-Kit (68), FLT3 (59), B-Raf (22) | HepG2 | 7.31[3] |
| Sunitinib | 80 | PDGFRβ (2), c-Kit (Not Specified) | 786-0 (RCC) | Not Specified |
| Axitinib | Not Specified | Not Specified | Not Specified | Not Specified |
| Pazopanib | 30 | VEGFR1 (10), VEGFR3 (47), PDGFR (84), c-Kit (140) | Not Specified | Not Specified |
| Regorafenib | 4.2 | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7) | Not Specified | Not Specified |
| Lenvatinib | Not Specified | Not Specified | Not Specified | Not Specified |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12) | Not Specified | Not Specified |
| Ramucirumab | Not Specified | Not Specified | Not Specified | Not Specified |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530) | Not Specified | Not Specified |
| Fruquintinib | 35 | VEGFR1 (33), VEGFR3 (0.5) | Not Specified | Not Specified |
IC50 values can vary depending on assay conditions.
Table 2: Clinical Efficacy and Common Toxicities of Approved VEGFR-2 Inhibitors
| Drug | Cancer Type | Median PFS | Objective Response Rate (ORR) | Common Grade ≥3 Toxicities |
| Sorafenib | Hepatocellular Carcinoma | 5.5 months | 2% | Hand-foot skin reaction (16%), Diarrhea |
| Sunitinib | Renal Cell Carcinoma | 11 months | 31% | Fatigue (17%), Hypertension, Hand-foot syndrome |
| Pazopanib | Renal Cell Carcinoma | 9.2 months | 30% | Diarrhea, Hypertension, Hair color changes |
| Axitinib | Renal Cell Carcinoma | 6.7 months | 19% | Diarrhea, Hypertension, Fatigue |
| Regorafenib | Colorectal Cancer | 2.0 months | 1% | Hand-foot skin reaction, Fatigue, Diarrhea, Hypertension |
| Lenvatinib | Thyroid Cancer | 18.3 months | 65% | Hypertension, Diarrhea, Fatigue, Decreased appetite |
| Cabozantinib | Renal Cell Carcinoma | 8.2 months | 21% | Diarrhea, Fatigue, Nausea, Hypertension |
| Ramucirumab | Gastric Cancer | 2.1 months | Not Specified | Neutropenia (33.3%), Hypertension (16.7%)[4] |
PFS (Progression-Free Survival) and ORR data are from pivotal trials and can vary based on the specific patient population and line of therapy. Toxicity data reflects the most frequently reported high-grade adverse events.[5]
Visualizing Key Processes and Protocols
The following diagrams illustrate important signaling pathways, experimental workflows, and troubleshooting logic.
Caption: Simplified VEGFR-2 Signaling Pathway.
Caption: Western Blot Workflow for pVEGFR-2.
Caption: Troubleshooting Acquired Resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: VEGFR-2 Kinase Inhibition Assay (Kinase-Glo®)
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 by quantifying the amount of ATP remaining in solution after the kinase reaction.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase-Glo® MAX Reagent (Promega)
-
5x Kinase Assay Buffer
-
ATP (500 µM)
-
PTK Substrate (Poly(Glu:Tyr 4:1))
-
Test inhibitor dissolved in DMSO
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (not to exceed 1%).[6]
-
Add 5 µL of the diluted inhibitor or vehicle control (Diluent Solution) to the appropriate wells of the 96-well plate.[6]
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, 500 µM ATP, and PTK substrate. Add 25 µL of the Master Mix to each well.[7]
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase (e.g., 1 ng/µL) to each well, except for the "Blank" wells which receive 1x Kinase Assay Buffer.[7]
-
Incubate the plate at 30°C for 45 minutes.[6]
-
Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo® MAX reagent to each well.[6]
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[7]
-
Measure the luminescence using a microplate reader.
-
Subtract the "Blank" reading from all other readings and calculate the percent inhibition for each inhibitor concentration. Plot the results to determine the IC50 value.[6]
-
Protocol 2: Western Blot for On-Target VEGFR-2 Pathway Inhibition
This protocol is used to confirm that the inhibitor is blocking the intended VEGFR-2 signaling pathway within a cellular context.
-
Materials:
-
VEGFR-2 expressing cells (e.g., HUVECs, HepG2)
-
Cell culture medium
-
Recombinant human VEGF-A
-
Test inhibitor
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pVEGFR2 (Tyr1175), anti-total VEGFR2, anti-pAkt (Ser473), anti-total Akt, anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO vehicle for 1-2 hours.[8]
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[8]
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein, which can increase background.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry to determine the relative levels of protein phosphorylation.
-
Protocol 3: Zebrafish Embryonic Angiogenesis Assay
This in vivo assay is used for high-throughput screening of the anti-angiogenic potential of VEGFR-2 inhibitors.
-
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))
-
E3 embryo medium
-
Test inhibitors dissolved in DMSO
-
Tricaine solution for anesthesia
-
Microscope with fluorescence imaging capabilities
-
-
Procedure:
-
Set up breeding tanks of adult zebrafish.[10]
-
Collect freshly fertilized eggs and wash them with E3 medium.[10]
-
At 4-6 hours post-fertilization (hpf), dechorionate the embryos enzymatically with Pronase.
-
Select healthy, normally developing embryos and place them in a 96-well plate.
-
Prepare stock solutions of the VEGFR-2 inhibitors in DMSO. Add the test compounds to the wells to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.1%.[10] Include vehicle and positive controls.
-
Incubate the plates at 28.5°C for 24 to 48 hours.[10]
-
At 48 or 72 hpf, anesthetize the embryos with Tricaine solution.[10]
-
Mount the embryos for imaging.
-
Capture images of the sub-intestinal vessels (SIVs) or intersegmental vessels (ISVs) using a fluorescence microscope.
-
Quantify the extent of angiogenesis by measuring vessel length, number of branch points, or by using a scoring system for vessel disruption.
-
Analyze the data to determine the dose-dependent anti-angiogenic effect of the inhibitors.
-
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of VEGFR-2 Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with VEGFR-2 targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with VEGFR-2 targeted therapies?
A1: The most frequently reported toxicities include hypertension, proteinuria, fatigue, diarrhea, hand-foot syndrome, and potential cardiotoxicity.[1][2][3] These adverse effects are often a direct consequence of inhibiting the VEGF signaling pathway, which is crucial for normal physiological processes beyond tumor angiogenesis.[2][3]
Q2: What is the underlying mechanism of VEGFR-2 inhibitor-induced hypertension?
A2: Hypertension is a common, dose-dependent side effect of all VEGF inhibitors.[1] The primary mechanism is believed to be a decrease in the production of nitric oxide (NO), a potent vasodilator.[2] VEGF signaling through VEGFR-2 is essential for maintaining endothelial NO synthase (eNOS) activity. Inhibition of this pathway leads to reduced NO levels, resulting in vasoconstriction and an increase in blood pressure.[2][4]
Q3: How does inhibition of VEGFR-2 lead to proteinuria?
A3: VEGFR-2 is expressed on glomerular capillary endothelial cells and is vital for maintaining the integrity of the glomerular filtration barrier.[2][3] Inhibition of VEGFR-2 signaling can lead to glomerular endothelial cell damage, or endotheliosis, and loss of podocytes, resulting in increased permeability and the leakage of proteins into the urine.[2][5]
Q4: Are the toxicities associated with VEGFR-2 inhibitors reversible?
A4: Many of the common toxicities, such as hypertension and proteinuria, are often dose-dependent and can be managed or reversed by dose reduction, interruption of treatment, or discontinuation of the therapy.[1][5][6] However, the persistence of some side effects can occur.[5]
Q5: Can VEGFR-2 inhibitors cause cardiotoxicity?
A5: Yes, cardiotoxicity is a potential adverse effect. Mechanisms are complex and can involve both on-target effects from VEGF inhibition and off-target effects on other kinases.[7] This can manifest as left ventricular systolic dysfunction, heart failure, and thromboembolic events.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Pressure in Animal Models
Description: A significant and sustained increase in blood pressure is observed in animal models following administration of a novel VEGFR-2 inhibitor.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| On-target effect of VEGFR-2 inhibition | 1. Confirm Target Engagement: Perform Western blot analysis to verify the inhibition of VEGFR-2 phosphorylation in treated tissues.[1] 2. Dose-Response Study: Conduct a dose-ranging study to determine if the hypertensive effect is dose-dependent.[6] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma drug concentrations with the timing and magnitude of the blood pressure increase.[2][9] |
| Off-target effects | 1. Kinase Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-target interactions.[1] 2. Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by using a selective inhibitor for that off-target in combination with the VEGFR-2 inhibitor.[1] |
| Animal model-specific factors | 1. Acclimatization: Ensure animals are properly acclimatized to the housing and measurement procedures to minimize stress-induced hypertension. 2. Control Groups: Include appropriate vehicle control groups to account for any effects of the formulation or administration procedure. |
Experimental Workflow for Investigating Hypertension
Caption: Troubleshooting workflow for inhibitor-induced hypertension.
Issue 2: Inconsistent Results in Endothelial Cell-Based Assays
Description: High variability is observed in endothelial cell proliferation, migration, or tube formation assays when testing a VEGFR-2 inhibitor.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cellular Health and Passage Number | 1. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. 2. Low Passage Number: Use endothelial cells at a low passage number to ensure consistent biological responses. |
| Assay Conditions | 1. Serum Concentration: Optimize the serum concentration in the assay medium, as serum contains growth factors that can interfere with the assay. 2. VEGF Concentration: Ensure a consistent and optimal concentration of VEGF is used to stimulate the cells. |
| Inhibitor Solubility and Stability | 1. Solubility Check: Visually inspect the inhibitor solution for any precipitation. 2. Fresh Preparations: Prepare fresh dilutions of the inhibitor for each experiment. |
| Off-Target Cytotoxicity | 1. Cytotoxicity Assay: Perform a general cytotoxicity assay (e.g., LDH release) to distinguish between anti-angiogenic effects and non-specific cell death. 2. Compare with Known Inhibitors: Benchmark the results against well-characterized VEGFR-2 inhibitors. |
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying the relationship between inhibition of VEGF receptor 2, drug‐induced blood pressure elevation and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models [frontiersin.org]
- 4. VEGF Receptor Inhibitor-Induced Hypertension: Emerging Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF signalling inhibition-induced proteinuria: Mechanisms, significance and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cardiotoxic effects of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the relationship between inhibition of VEGF receptor 2, drug-induced blood pressure elevation and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Acquired Resistance to VEGFR-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on acquired resistance to VEGFR-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to VEGFR-2 inhibitors?
A1: Acquired resistance to VEGFR-2 inhibitors is a multifaceted issue driven by several key mechanisms that allow tumor cells to evade the effects of the therapy. These mechanisms can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to sustain angiogenesis and cell survival, thereby circumventing the blocked VEGFR-2 pathway. Common bypass pathways include the upregulation of Fibroblast Growth Factor (FGF) and its receptor (FGFR), Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR), and the Angiopoietin/Tie2 axis.[1][2] The activation of other receptor tyrosine kinases like c-MET and AXL is also a known resistance mechanism.[1]
-
Reactivation of VEGFR-2 Signaling: Resistance can emerge through genetic alterations that directly affect the target. This can include mutations in the VEGFR-2 gene that prevent the inhibitor from binding effectively or amplification of the VEGFR-2 gene, leading to an overabundance of the receptor that overwhelms the inhibitor.[1]
-
Alterations in the Tumor Microenvironment: The environment surrounding the tumor plays a crucial role in therapy resistance. For instance, increased hypoxia (low oxygen levels) within the tumor can stimulate the production of various pro-angiogenic factors.[1] Additionally, the tumor may recruit inflammatory cells that release cytokines and other factors that promote angiogenesis.[1]
-
Induction of an Autocrine VEGFA-VEGFR2 Signaling Loop: In some instances, cancer cells can begin to produce and secrete their own VEGFA, which then binds to the VEGFR-2 receptors on their own surface. This creates a self-sustaining loop that promotes their survival and proliferation, reducing their dependency on external VEGF sources.[1]
Q2: How can I develop a VEGFR-2 inhibitor-resistant cell line for my experiments?
A2: Developing a drug-resistant cell line is a fundamental step in studying resistance mechanisms. The most common method is through continuous or pulsed exposure to the VEGFR-2 inhibitor.[3][4][5][6][7]
Here is a general approach:
-
Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of the VEGFR-2 inhibitor on your parental (sensitive) cell line using a cell viability assay like MTT or CCK-8.[4][5]
-
Continuous Exposure: Culture the parental cells in the presence of the VEGFR-2 inhibitor at a concentration close to the IC50.
-
Dose Escalation: As the cells begin to recover and proliferate, gradually increase the concentration of the inhibitor. This process selects for cells that can survive and grow in the presence of the drug.[4]
-
Pulsed Exposure (Alternative Method): Alternatively, you can treat the cells with a high concentration of the inhibitor for a short period, then remove the drug and allow the cells to recover. This process is repeated multiple times.[3][5]
-
Confirmation of Resistance: Once a cell population is established that can proliferate in a significantly higher concentration of the inhibitor, confirm the resistance by re-evaluating the IC50. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.[6]
It is crucial to freeze down cell stocks at various stages of the resistance development process. This allows you to return to an earlier stage if the cells do not survive a higher drug concentration.[4]
Q3: My in vitro angiogenesis assays show a strong inhibitory effect, but the in vivo anti-tumor effect is weak. What could be the reason?
A3: This is a common discrepancy that underscores the complexity of the in vivo tumor microenvironment, which is not fully replicated in in vitro models.[1] Several factors can contribute to this:
-
Activation of Alternative Pro-angiogenic Pathways: The in vivo microenvironment can adapt to VEGFR-2 inhibition by upregulating other pro-angiogenic factors that are not present or active in your in vitro assay. These can include FGF, Angiopoietin-2 (Ang2), or PDGF.[1]
-
Recruitment of Pro-angiogenic Immune Cells: The tumor can recruit immune cells, such as CD11b+Gr1+ myeloid cells, which release factors that promote angiogenesis and counteract the effect of the VEGFR-2 inhibitor.[1]
-
Selection of Resistant Tumor Cell Clones: The in vivo setting provides a strong selective pressure, leading to the outgrowth of pre-existing or newly mutated tumor cell clones that are less dependent on VEGFR-2 signaling for their survival and growth.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues: The drug may not be reaching the tumor in sufficient concentrations or for a long enough duration to exert its effect due to poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in the IC50 values of your VEGFR-2 inhibitor when testing it on different cancer cell lines or even between experiments with the same cell line.
| Possible Cause | Troubleshooting Steps |
| Inherent Tumor Heterogeneity | Acknowledge that different cell lines have distinct genetic and epigenetic profiles, leading to varying dependence on the VEGF/VEGFR-2 pathway.[1] Some may have pre-existing activation of bypass pathways.[1] |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and serum concentration in your media, as these can influence inhibitor sensitivity. |
| Assay Protocol Variability | Standardize the cell seeding density, drug incubation time, and the concentration of reagents like MTT or WST-1.[4][5] |
| Inhibitor Stability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the inhibitor is properly stored to prevent degradation. |
Quantitative Data Summary: Example of IC50 Shift in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental HUVEC | VEGFR-2 Inhibitor (Ki8751) | ~10 | - |
| Resistant HUVEC Clone | VEGFR-2 Inhibitor (Ki8751) | >100 | >10 |
| Parental Cancer Cell Line X | VEGFR-2 Inhibitor Y | 50 | - |
| Resistant Cancer Cell Line X | VEGFR-2 Inhibitor Y | 500 | 10 |
Note: This table presents hypothetical data based on typical experimental outcomes.
Guide 2: Western Blot Shows No Change in Downstream Signaling Despite VEGFR-2 Inhibition
Problem: You have treated your resistant cells with a VEGFR-2 inhibitor and confirmed target engagement (reduced p-VEGFR-2), but you do not see the expected decrease in the phosphorylation of downstream effectors like Akt and ERK.
Experimental Workflow for Investigating Bypass Signaling
Workflow for investigating bypass signaling in resistant cells.
Detailed Methodologies:
-
Western Blot for Phosphorylated Proteins:
-
Culture both parental and resistant cells to approximately 80% confluency.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK.[1] Also, probe for key bypass pathway proteins like p-FGFR and p-c-MET.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
ELISA for Secreted Factors:
Guide 3: High Variability in In Vivo Xenograft Studies
Problem: You are observing significant variability in tumor growth and response to the VEGFR-2 inhibitor within the same treatment group in your xenograft model.
| Possible Cause | Troubleshooting Steps |
| Inherent Tumor Heterogeneity | If using a PDX model, expect higher intrinsic heterogeneity. For cell line xenografts, ensure the cell line is not of a high passage number and has been recently validated.[8] |
| Inconsistent Drug Administration | Ensure consistent gavage technique and drug formulation. Variability in administration can lead to inconsistent drug exposure.[8] |
| Differences in Animal Health | Monitor animal health closely. Underlying health issues can affect drug metabolism and tumor growth.[8] |
| Suboptimal Dosing or Schedule | Conduct a dose-escalation study to find the maximum tolerated dose and the most effective dosing schedule.[8] |
| Poor Drug Bioavailability | Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis by measuring drug levels in plasma and tumor tissue to confirm adequate drug exposure and target engagement.[8] |
Signaling Pathways Implicated in Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage and Administration of VEGFR-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The following resources address specific issues you may encounter during your experiments, offering solutions and detailed protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve common issues encountered during the experimental use of VEGFR-2 inhibitors.
Issue 1: Inconsistent or No Inhibitor Activity in Cell-Based Assays
-
Question: My VEGFR-2 inhibitor shows potent activity in biochemical assays but has weak or no effect in my cell-based experiments. What could be the reason?
-
Answer: This discrepancy is a common challenge and can arise from several factors related to the compound's properties and the cellular environment.
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The inhibitor may bind to proteins in the cell culture medium, reducing its free concentration and availability to the target.
-
Drug Efflux: Cancer cells can actively pump the inhibitor out using efflux pumps like P-glycoprotein.
-
Compound Instability or Degradation: The inhibitor may be unstable in the cell culture medium over the duration of the experiment.
-
High Intracellular ATP Concentrations: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher (1-5 mM). An inhibitor that is potent in a low-ATP biochemical assay may be less effective in the high-ATP cellular environment.[1]
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the compound's ability to enter cells using analytical techniques.
-
Optimize Assay Conditions: Reduce serum concentration in the medium if possible, or use serum-free medium for short-term treatments to minimize protein binding.
-
Use Efflux Pump Inhibitors: Co-administer a known efflux pump inhibitor to determine if active transport is reducing the intracellular concentration of your inhibitor.
-
Confirm On-Target Engagement: Use Western blotting to check the phosphorylation status of VEGFR-2 and its downstream effectors (e.g., PLCγ, ERK, Akt) in treated cells to confirm that the inhibitor is engaging its target.[1]
-
Mimic Cellular ATP Levels: If possible, perform your biochemical kinase assay with a higher ATP concentration to better reflect cellular conditions.[1]
-
Issue 2: Off-Target Effects and Unexpected Phenotypes
-
Question: My inhibitor blocks VEGFR-2 phosphorylation as expected, but I'm observing unexpected phenotypic changes in my cells that don't seem related to angiogenesis. What should I do?
-
Answer: Many VEGFR-2 inhibitors have off-target activities against other kinases due to similarities in their kinase domains.[1] These off-target effects can lead to unforeseen cellular responses.
-
Common Off-Targets: Kinases such as PDGFR, c-KIT, and FLT3 are common off-targets for VEGFR-2 inhibitors.[1]
Troubleshooting Steps:
-
Kinase Selectivity Profiling: Perform a broad kinase screen to identify other kinases that your inhibitor targets. This can be done through commercially available services.[1]
-
Compare with Known Off-Targets: Check the literature to see if your inhibitor is known to target other kinases that might be relevant in your cellular model.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate VEGFR-2 from your cells. If the unexpected phenotype persists after treating the knockout/knockdown cells with your inhibitor, it is likely due to an off-target effect.
-
Rescue Experiment: If a specific off-target is identified, try to "rescue" the phenotype by expressing a drug-resistant mutant of that off-target kinase in your cells. If the cells are no longer sensitive to your compound, it confirms the off-target effect.[1]
-
Issue 3: Compound Solubility and Precipitation
-
Question: My VEGFR-2 inhibitor is difficult to dissolve or precipitates when I dilute it in my aqueous assay buffer. How can I improve its solubility?
-
Answer: Poor aqueous solubility is a common issue with many small molecule kinase inhibitors, which are often hydrophobic.[2] Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[2]
-
Optimize Dilution: When diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <0.5% to 1%) to avoid toxicity to cells.[3][4] Make serial dilutions in DMSO first before the final dilution into the aqueous medium.[4]
-
pH Modification: The solubility of many kinase inhibitors is pH-dependent. For weakly basic compounds, lowering the pH of the buffer can increase solubility.[2][4]
-
Use of Co-solvents and Surfactants: For in vitro assays, consider using co-solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 80 at low, non-toxic concentrations to improve solubility.[2]
-
Gentle Warming and Sonication: If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can aid dissolution.[3] However, be mindful of the compound's stability under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the key downstream signaling pathways of VEGFR-2 that I should monitor to confirm inhibitor activity?
A1: The binding of VEGF to VEGFR-2 triggers the autophosphorylation of several tyrosine residues on the intracellular domain of the receptor, initiating multiple downstream signaling cascades. Key pathways to monitor for confirming inhibitor activity include:
-
PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[5][6][7] You can assess the phosphorylation status of PLCγ, Raf, MEK, and ERK1/2.
-
PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and permeability.[5][6][7] Monitoring the phosphorylation of Akt is a common readout for this pathway's activation.
-
Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[1][6]
Data Presentation
Table 1: In Vitro IC50 Values for Common VEGFR-2 Inhibitors
| Inhibitor | VEGFR-2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530) |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7) |
| Ponatinib | 1.5 | Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4) |
| Regorafenib | 4.2 | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5) |
| Sorafenib | - | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases. |
| Vandetanib (B581) | 40 | VEGFR3 (110), EGFR (500) |
| Ki8751 | 0.9 | >40-fold selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Illustrative Pharmacokinetic Parameters of a VEGFR-2 Inhibitor in a Mouse Model
| Parameter | Unit | Value (IV, 5 mg/kg) | Value (PO, 10 mg/kg) | Description |
| C₀ | ng/mL | 1500 | - | Initial plasma concentration after intravenous administration. |
| Cmax | ng/mL | - | 800 | Maximum plasma concentration after oral administration. |
| Tmax | h | - | 2 | Time to reach maximum plasma concentration. |
| AUC₀-t | ng·h/mL | 3200 | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurement. |
| AUC₀-∞ | ng·h/mL | 3250 | 4600 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t₁/₂ | h | 4.5 | 6.0 | Elimination half-life. |
| CL | L/h/kg | 1.54 | - | Clearance. |
| Vd | L/kg | 9.9 | - | Volume of distribution. |
| F | % | - | 75 | Oral bioavailability. |
This table presents representative data and actual values will vary for specific inhibitors and experimental conditions.[8]
Experimental Protocols
Protocol 1: Western Blot for On-Target VEGFR-2 Pathway Inhibition
This protocol is used to verify that the VEGFR-2 inhibitor is blocking the intended signaling pathway within the cell.
-
Cell Treatment:
-
Plate endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2 and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with your VEGFR-2 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of the VEGFR-2 inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Seed cancer cells or endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the VEGFR-2 inhibitor in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Signal Measurement:
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Inhibitor Administration:
-
Prepare the VEGFR-2 inhibitor in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The dose and schedule will depend on the specific inhibitor and its pharmacokinetic properties. For example, vandetanib has been administered daily at 80 mg/kg in some studies.[9]
-
Administer the inhibitor or vehicle to the respective groups for the duration of the study.
-
-
Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure tumor volume every 2-3 days.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Analyze the tumor growth inhibition for each treatment group compared to the control group.
-
Visualizations
Caption: Simplified diagram of the major VEGFR-2 signaling pathways.
Caption: A typical experimental workflow for validating a novel VEGFR-2 inhibitor.
Caption: A decision-making flowchart for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2 Antibody Specificity in IHC: A Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) antibody specificity in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is VEGFR-2 and why is its detection in IHC challenging?
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase-1 (Flk-1) in mice, is a type III receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] Its accurate detection by IHC is critical for cancer research and drug development. However, achieving specific staining can be difficult due to issues like high background noise and antibody cross-reactivity.[3]
Q2: My VEGFR-2 antibody is staining tissues that should be negative. What could be the cause?
This issue, known as non-specific binding, can arise from several factors. The primary antibody may be cross-reacting with other proteins, or the staining could be a result of non-specific interactions of the primary or secondary antibodies with tissue components.[4][5] It is also crucial to ensure the antibody has been validated for IHC applications.[5]
Q3: Are there specific VEGFR-2 antibody clones known for better performance in IHC?
Several antibody clones have been validated for IHC. For example, the monoclonal antibody 55B11 has been used to show vessel-specific staining in formalin-fixed tumor xenografts.[6] Another monoclonal antibody, A8H1, has demonstrated high affinity and cross-reactivity with both human and mouse VEGFR-2.[7][8] It is essential to review validation data from the manufacturer or literature for the specific clone you are using.
Q4: What are the most critical controls to include in a VEGFR-2 IHC experiment?
To ensure the validity of your staining, every IHC run should include:
-
Positive Control: A tissue known to express VEGFR-2 (e.g., placenta, kidney, or certain tumor tissues) to confirm the antibody and protocol are working correctly.[9]
-
Negative Control: A tissue known not to express the target antigen.
-
Isotype Control: An antibody of the same isotype and concentration as the primary antibody, but not specific to VEGFR-2, to assess non-specific background staining.
-
No Primary Antibody Control: A slide processed without the primary antibody to check for non-specific staining from the secondary antibody or detection system.[3]
Q5: Can I use an antibody validated in human tissue for mouse tissue samples?
Human and murine VEGFR-2 share approximately 85% amino acid sequence identity in their extracellular domains, so some antibodies may be cross-reactive.[1] However, this is not guaranteed. Always check the antibody's datasheet for validated species reactivity.[2] Antibodies like A8H1 have been specifically developed and characterized for human/mouse cross-reactivity.[7]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Staining
High background can obscure specific signals, making interpretation difficult. One study noted that despite testing various protocols, significant non-specific background staining persisted with their VEGFR-2 antibody, leading to its exclusion from their study.[3]
| Potential Cause | Recommended Solution |
| High Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background. A high concentration increases non-specific interactions.[4] |
| Endogenous Peroxidase/Phosphatase Activity | If using an HRP-based detection system, quench endogenous peroxidase activity by incubating slides in a 3% H₂O₂ solution before primary antibody incubation.[10] |
| Non-Specific Secondary Antibody Binding | Ensure the blocking serum is from the same species as the secondary antibody.[11] Consider using cross-adsorbed secondary antibodies to reduce cross-reactivity.[4] |
| Issues with Tissue Processing | Inadequate deparaffinization can lead to patchy, uneven background staining. Ensure fresh xylene is used.[10] Over-fixation of tissue can also increase background. |
| Hydrophobic Interactions | Add a detergent like Tween 20 (0.05%) to the antibody dilution and wash buffers to reduce non-specific protein binding.[3] |
Issue 2: Weak or No Staining
A complete lack of staining can indicate a problem with the antibody, protocol, or tissue itself.[10]
| Potential Cause | Recommended Solution |
| Improper Antigen Retrieval | This is a critical step. The method (heat-induced vs. proteolytic) and buffer pH must be optimized for the specific antibody and tissue. For VEGFR-2, heat-mediated antigen retrieval in 10mM citrate (B86180) buffer (pH 6.0) is commonly used.[12] If one method fails, try another.[11] |
| Inactive Primary Antibody | Confirm the antibody has been stored correctly at the recommended temperature and is within its expiration date.[11] Avoid repeated freeze-thaw cycles. |
| Incorrect Antibody Dilution | Prepare a fresh dilution of the primary antibody according to the manufacturer's datasheet or previously optimized concentrations.[11] |
| Tissue Sections Dried Out | Ensure slides remain hydrated throughout the entire staining protocol, especially after antigen retrieval.[11] |
| Low Target Expression | The target protein may not be present or may be at very low levels in your tissue sample. Always run a validated positive control tissue to confirm the protocol is working.[9] |
Quantitative Data Summary
The following table summarizes key quantitative data for select VEGFR-2 antibodies mentioned in the literature.
| Antibody Clone | Type | Host | Affinity (KD) | Recommended Concentration (IHC) | Notes |
| A8H1 [7] | Monoclonal | Mouse | 6.952 x 10⁻⁹ M | Not specified | Human/mouse cross-reactive. Binds linear and conformational epitopes.[7][8] |
| 55B11 [6][13] | Monoclonal | Not specified | Not specified | Not specified | Used for vessel-specific staining in Calu-6 tumor xenografts.[6] |
| AF357 | Polyclonal | Goat | Not specified | 10-15 µg/mL | Specifically recognizes human VEGFR-2. Used on placenta and kidney tissue. |
| MAB3571 | Monoclonal | Mouse | Not specified | 15-25 µg/mL | Specifically recognizes human VEGFR-2. Used on placenta and kidney tissue. |
| B.309.4 [2] | Monoclonal | Rabbit | Not specified | Not specified | Reacts with Human and Mouse. Not cross-reactive with other family members.[2] |
Experimental Protocols
Protocol 1: Standard Chromogenic IHC for VEGFR-2 in FFPE Tissues
This protocol is a general guideline based on common practices.[12] Optimization is required for each new antibody and tissue type.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining dish filled with 10mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave oven or water bath to 95-100°C for 20 minutes.[12]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[10]
-
Rinse with wash buffer (e.g., TBS with 0.05% Tween 20).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum if using a goat secondary antibody) for 30-60 minutes.[12]
-
-
Primary Antibody Incubation:
-
Dilute the VEGFR-2 primary antibody in antibody diluent to its optimal concentration.
-
Incubate sections with the primary antibody, typically overnight at 4°C.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.[12]
-
Rinse with wash buffer.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and monitor for color development (typically 5-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Coverslip with permanent mounting medium.
-
Protocol 2: Antibody Specificity Validation by Western Blot
Before use in IHC, an antibody's specificity should be confirmed by another method, such as Western Blot.[9]
-
Sample Preparation: Prepare protein lysates from cell lines engineered to overexpress VEGFR-1, VEGFR-2, and VEGFR-3, as well as a negative control cell line.[13]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the VEGFR-2 antibody (e.g., at 0.5 µg/mL) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[12]
-
Detection: Develop the signal using an enhanced chemiluminescent (ECL) kit.[12]
-
Analysis: A specific antibody should show a single, strong band at the expected molecular weight for VEGFR-2 (approx. 200-230 kDa, depending on glycosylation) only in the lane with the VEGFR-2 overexpressing lysate.[7] No bands should appear for other VEGF receptors.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway upon activation by VEGF-A.
Caption: General experimental workflow for immunohistochemistry (IHC).
Caption: Troubleshooting decision tree for common IHC staining issues.
References
- 1. Human/mouse cross-reactive anti-VEGF receptor 2 recombinant antibodies selected from an immune b9 allotype rabbit antibody library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF Receptor 2 Monoclonal Antibody (B.309.4) (MA5-15157) [thermofisher.com]
- 3. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-affinity human/mouse cross-reactive monoclonal antibody, specific for VEGFR-2 linear and conformational epitopes | Semantic Scholar [semanticscholar.org]
- 9. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. documents.cap.org [documents.cap.org]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of VEGFR-2 Inhibitor Scaffolds for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has emerged as a key strategy in cancer therapy. A diverse array of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain has been developed, each based on a distinct chemical scaffold. This guide provides a comparative analysis of various VEGFR-2 inhibitor scaffolds, summarizing their performance with supporting experimental data, and offering detailed experimental protocols for their evaluation.
Diverse Scaffolds Targeting VEGFR-2
VEGFR-2 inhibitors are broadly categorized based on their core chemical structures, which dictate their binding mode and overall pharmacological profile. Prominent scaffolds include:
-
Quinoline and Quinazoline (B50416) Derivatives: These are among the most extensively studied scaffolds, with several approved drugs like Lenvatinib and Vandetanib belonging to this class.[2] They are known for their potent and often multi-targeted kinase inhibition.
-
Urea Derivatives: Sorafenib (B1663141) and Regorafenib are well-known examples of urea-based inhibitors. This scaffold is crucial for interactions with the DFG-out (inactive) conformation of the kinase.[2]
-
Indolinone Derivatives: Sunitinib is a prime example of an indolinone-based multi-kinase inhibitor that targets VEGFR-2.[2]
-
Pyridine and Pyrimidine Derivatives: These heterocyclic scaffolds are common in kinase inhibitors, with examples like Axitinib and Motesanib demonstrating potent anti-angiogenic activity.[2]
-
Other Heterocyclic Scaffolds: A variety of other heterocyclic systems, such as quinoxaline, thiazolidinone, and benzoxazole, have also been explored for their potential as VEGFR-2 inhibitors, with some showing promising preclinical activity.[3]
Data Presentation: A Head-to-Head Comparison
The following tables provide a comparative overview of the in vitro potency and kinase selectivity of representative inhibitors from different scaffolds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Potency of VEGFR-2 Inhibitors Against VEGFR-2
| Inhibitor Scaffold | Representative Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound (in the same study) | Source(s) |
| Quinazoline | Vandetanib | 40 | - | [4] |
| GW654652 | 2-12 | - | [5] | |
| Urea | Sorafenib | 90 | - | [4] |
| Regorafenib | 4.2 | - | [4] | |
| Indolinone | Sunitinib | 80 | - | [4] |
| Pyridine | Axitinib | 0.2 | - | [4] |
| Indazolylpyrimidine | GW654652 | 2-12 | - | [5] |
| Quinoline | Lenvatinib | 0.74 (Ki) | - | [6] |
| Thienopyridine Urea | ABT-348 | Potent (exact value not specified) | - | [7] |
| Pyrazolopyrimidine | Compound 21 | 11 | - | [8] |
| Benzoxazole | Compound 87 | 55.4 | Sorafenib (IC50 not specified) | [3] |
Table 2: Kinase Selectivity Profile of Selected VEGFR-2 Inhibitors
| Inhibitor | Primary Target(s) | Other Key Targets (IC50, nM) | Source(s) |
| Sorafenib | VEGFR-2, B-Raf | VEGFR-3 (20), PDGFRβ (57), c-KIT (68), FLT3 (59), Raf-1 (6) | [4] |
| Sunitinib | VEGFR-2, PDGFRβ | c-KIT, FLT3, CSF1R, RET | [4] |
| Axitinib | VEGFR-1, -2, -3 | PDGFRβ (1.6), c-KIT (1.7) | [4] |
| Lenvatinib | VEGFR-1, -2, -3 | FGFR1, -2, -3, -4, PDGFRα, KIT, RET | [4] |
| Regorafenib | VEGFR-1, -2, -3 | TIE2, PDGFRβ, KIT, RET, RAF-1 | [4] |
| Cabozantinib | VEGFR-2, MET | RET (5.2), AXL (7), KIT (4.6), FLT3 (11.3) | [4] |
| Rivoceranib | VEGFR-2 | RET (13), c-Kit (429), c-Src (530) | [4] |
Table 3: In Vivo Efficacy of Selected VEGFR-2 Inhibitors
| Inhibitor | Scaffold | Tumor Model | Efficacy | Source(s) |
| GW654652 | Indazolylpyrimidine | HT29, HCT116, HN5 xenografts | ED50 ranging from 20 to 28 mg/kg | [5] |
| Vandetanib | Quinazoline | LLC and B16.F10 melanoma | ~80% reduction in tumor outgrowth | [9] |
| ABT-348 | Thienopyridine Urea | Mouse tumor models | Efficacious after oral dosing | [7] |
| Axitinib | Pyridine | Renal Cell Carcinoma | Significant tumor reduction (22.4%) | [10] |
| Sunitinib | Indolinone | Renal Cell Carcinoma | Tumor reduction (12.2%) | [10] |
| Sorafenib | Urea | Renal Cell Carcinoma | Tumor reduction (6.9%) | [10] |
Mandatory Visualization
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[7][11]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibitor intervention.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for the preclinical evaluation of VEGFR-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-angiogenic efficacy.
Caption: A standard workflow for the screening and evaluation of VEGFR-2 inhibitors.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the test compounds and controls (vehicle and no-enzyme) to the wells of the assay plate.
-
Kinase Reaction: Add the VEGFR-2 enzyme and substrate solution to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of inhibitors on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds in the low-serum medium.
-
VEGF Stimulation: Add VEGF-A to the wells to stimulate cell proliferation.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of VEGFR-2 inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line (e.g., HT29, A549)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Analyze the data for statistical significance.
Conclusion
The diverse chemical scaffolds of VEGFR-2 inhibitors offer a range of options for targeting angiogenesis in cancer. While quinazoline and urea-based inhibitors are well-established, newer scaffolds continue to emerge with promising preclinical and clinical activity. The selection of an optimal inhibitor depends on a variety of factors, including its potency against VEGFR-2, its kinase selectivity profile, and its in vivo efficacy and safety. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of novel and existing VEGFR-2 inhibitors, aiding researchers in the development of more effective anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy and safety among axitinib, sunitinib, and sorafenib as neoadjuvant therapy for renal cell carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Off-Target Interactions of VEGFR-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for accurate data interpretation and the development of safer, more effective therapeutics. This guide provides an objective comparison of the kinase selectivity profiles of several prominent VEGFR-2 inhibitors, supported by experimental data and detailed methodologies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] Consequently, inhibitors targeting the kinase activity of VEGFR-2 have become a cornerstone of anti-cancer therapy.[1][3] However, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target interactions, where these inhibitors bind to and modulate the activity of other kinases.[4] This polypharmacology can lead to both unforeseen side effects and, in some cases, beneficial therapeutic effects.[5] This guide delves into the comparative cross-reactivity of several widely used VEGFR-2 inhibitors, providing a quantitative analysis of their kinase inhibition profiles.
Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various VEGFR-2 inhibitors against a panel of on-target and off-target kinases. Lower IC50 values indicate greater potency. This data, compiled from multiple kinase profiling studies, offers a quantitative comparison of the selectivity of these agents.[1][3][6][7][8][9][10][11][12][13][14][15][16][17]
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib (B1684535) IC50 (nM) | Lenvatinib IC50 (nM) | Cabozantinib (B823) IC50 (nM) | Ponatinib (B1185) IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-2 | 80 | 90 | 30 | 4.0 | 0.035 | 1.5 | 4.2 |
| VEGFR-1 | - | 15 | 10 | 22 | 12 | - | 13 |
| VEGFR-3 | - | 20 | 47 | 5.2 | 6.0 | - | 46 |
| PDGFRβ | 2 | - | 84 | 51 | - | 1.1 | 22 |
| c-Kit | - | 68 | 140 | 71 | 4.6 | 12.5 | 7 |
| FLT3 | - | 58 | - | - | 11.3 | 13 | - |
| RET | - | - | - | 4.4 | 4.0 | 1.5 | 1.5 |
| RAF1 (c-Raf) | - | 6 | - | - | - | - | 2.5 |
| BRAF | - | 22 | - | - | - | - | - |
| FGFR1 | - | - | 74 | 46 | - | 2.2 | - |
| MET | - | - | - | - | 1.3 | - | - |
| AXL | - | - | - | - | 7.0 | - | - |
| Src | - | - | - | - | - | 5.4 | - |
Signaling Pathways and Inhibition Logic
The interaction of VEGFR-2 inhibitors with their primary target and various off-targets can modulate a complex network of signaling pathways. Understanding these interactions is crucial for predicting the biological effects of these drugs.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Exposure–response analyses of cabozantinib in patients with metastatic renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Anti-Metastatic Effects of VEGFR-2 Blockade: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary cause of cancer-related mortality. The formation of new blood vessels, a process known as angiogenesis, is a critical step in tumor growth and the dissemination of cancer cells to distant organs. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. This guide provides an objective comparison of the anti-metastatic effects of VEGFR-2 blockade with other therapeutic strategies, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Efficacy of VEGFR-2 Blockade in Preclinical Models
VEGFR-2 inhibitors have demonstrated significant anti-metastatic effects across various preclinical cancer models. The primary mechanism is the inhibition of angiogenesis, which restricts the growth of primary tumors and limits the escape of cancer cells into the bloodstream.
A study using a murine model of renal cell carcinoma (RenCa) showed that a VEGFR-2 neutralizing antibody, DC101, significantly inhibited the growth of lung metastases by 26% (mean organ weight reduction)[1][2][3]. In a separate model using CT26 colon carcinoma cells, DC101 treatment resulted in a 23% reduction in the mean weight of lung metastases[1]. Combining VEGFR-2 and VEGFR-1 blockade showed an even greater reduction of 33% in lung metastases in the CT26 model[1].
However, the efficacy of VEGFR-2 blockade can be organ-dependent. In the RenCa model, DC101 had a minimal effect on liver metastases, whereas a VEGFR-1 neutralizing antibody (MF-1) reduced liver metastases by 31%[1][2][3]. For CT26 liver metastases, a combination of both VEGFR-1 and VEGFR-2 inhibition was necessary to achieve a 25% reduction in mean organ weight[1]. These findings highlight the importance of considering the metastatic site when evaluating anti-angiogenic therapies.
| Cancer Model | Treatment | Metastatic Site | Efficacy (Reduction in Mean Organ Weight) | Reference |
| RenCa Renal Carcinoma | Anti-VEGFR-2 (DC101) | Lung | 26% | [1][2][3] |
| RenCa Renal Carcinoma | Anti-VEGFR-1 (MF-1) | Liver | 31% | [1][2][3] |
| CT26 Colon Carcinoma | Anti-VEGFR-2 (DC101) | Lung | 23% | [1] |
| CT26 Colon Carcinoma | Anti-VEGFR-1 (MF-1) + Anti-VEGFR-2 (DC101) | Lung | 33% | [1] |
| CT26 Colon Carcinoma | Anti-VEGFR-1 (MF-1) + Anti-VEGFR-2 (DC101) | Liver | 25% | [1] |
Table 1: In Vivo Efficacy of VEGFR Blockade on Metastasis
Comparison with Alternative Anti-Metastatic Strategies
While VEGFR-2 inhibitors are a cornerstone of anti-angiogenic therapy, other strategies targeting different aspects of the metastatic cascade are also under investigation.
Dual MET and VEGFR-2 Inhibition: In hepatocellular carcinoma (HCC) models, selective inhibition of VEGF signaling alone led to increased tumor invasion and metastasis[4]. However, a dual inhibitor of MET and VEGFR-2, NZ001, markedly inhibited both tumor growth and metastasis, suggesting a potential advantage over targeting VEGFR-2 alone in certain contexts[4].
Angiopoietin-2 Inhibition: In a model of breast cancer brain metastases, the combination of bevacizumab (an anti-VEGF-A antibody) with an angiopoietin-2 inhibitor (L1-10) resulted in an 86% reduction in the number of metastatic lesions, which was significantly greater than the 56% reduction achieved with bevacizumab alone[5]. This suggests a synergistic effect when targeting both the VEGF and angiopoietin pathways.
Integrin Antagonists: There is significant cross-talk between VEGFR-2 and integrins, particularly αvβ3. Combination therapy with an anti-αvβ3 integrin antibody (etaracizumab) and an anti-VEGF antibody (bevacizumab) has shown superior efficacy compared to single-agent therapy in ovarian cancer models[6].
| Therapeutic Strategy | Target(s) | Cancer Model | Key Findings | Reference |
| Dual MET/VEGFR-2 Inhibition | MET, VEGFR-2 | Hepatocellular Carcinoma | Markedly inhibited both tumor growth and metastasis, overcoming the pro-invasive effects of single-agent VEGF inhibition. | [4] |
| VEGF/Angiopoietin-2 Inhibition | VEGF-A, Angiopoietin-2 | Breast Cancer Brain Metastasis | Combination therapy led to an 86% reduction in metastatic lesions, compared to 56% with anti-VEGF-A alone. | [5] |
| VEGF/Integrin Inhibition | VEGF, αvβ3 Integrin | Ovarian Cancer | Combination therapy was superior to single-agent therapy in reducing tumor growth. | [6] |
Table 2: Comparison of VEGFR-2 Blockade with Other Anti-Metastatic Strategies
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the anti-metastatic effects of therapeutic agents.
In Vitro Cell Migration Assay (Boyden Chamber)
This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Boyden chamber apparatus (e.g., 24-well format with 8 µm pore size inserts)
-
Cancer cells
-
Serum-free culture medium
-
Culture medium with chemoattractant (e.g., 10% FBS)
-
VEGFR-2 inhibitor or other test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Cotton swabs
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 500 µL of medium containing the chemoattractant to the lower wells of the Boyden chamber.
-
Add 300 µL of the cell suspension to the upper chamber (insert). If testing inhibitors, add the compound to both the upper and lower chambers at the desired concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours, depending on the cell type.
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Metastasis Assay (Tail Vein Injection)
This assay evaluates the ability of cancer cells to form metastatic colonies in a secondary organ, typically the lungs, after being introduced into the circulation.
Materials:
-
Cancer cells
-
Sterile phosphate-buffered saline (PBS)
-
Syringes (1 mL) with 27-30 gauge needles
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Anesthetic
-
Dissection tools
-
Fixative (e.g., Bouin's solution or 10% neutral buffered formalin)
Protocol:
-
Culture cancer cells and harvest them when they are in the exponential growth phase.
-
Wash the cells with PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Anesthetize the mice according to approved institutional protocols.
-
Carefully inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Monitor the mice regularly for signs of tumor burden and overall health.
-
At a predetermined endpoint (e.g., 3-8 weeks), euthanize the mice.
-
Dissect the lungs and other organs of interest.
-
Fix the organs in Bouin's solution or formalin.
-
Count the number of metastatic nodules on the surface of the organs.
-
For more detailed analysis, the organs can be embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel®)
-
Endothelial cell growth medium
-
VEGFR-2 inhibitor or other test compounds
-
24-well plates
-
Fluorescent dye for cell staining (optional, e.g., Calcein AM)
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate with 50-100 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in growth medium at a concentration of 2 x 10^5 cells/mL.
-
If testing inhibitors, add the compounds to the cell suspension at the desired concentrations.
-
Gently add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizing the Molecular Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and experimental designs is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of VEGF and Angiopoietin-2 to Reduce Brain Metastases of Breast Cancer Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic VEGF variants engineered to simultaneously bind to and inhibit VEGFR2 and αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for VEGFR2-IN-7
For Immediate Implementation: Researchers, scientists, and drug development professionals handling VEGFR2-IN-7 must adhere to proper disposal protocols to ensure laboratory safety and environmental responsibility. While the Safety Data Sheet (SDS) for a compound identified as VEGFR2 Kinase Inhibitor II (CAS No. 288144-20-7), a likely equivalent to this compound, indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory practices for chemical waste disposal.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Disposal Protocols
All chemical waste, regardless of its hazard classification, should be managed with care. Under no circumstances should this material be disposed of down the drain or in regular solid waste without consulting your institution's Environmental Health and Safety (EHS) department.
Key Disposal Steps:
-
Risk Assessment: Before handling, review the Safety Data Sheet. Although VEGFR2 Kinase Inhibitor II is not classified as hazardous, it is crucial to be aware of its properties and to handle it with the usual precautionary measures for handling chemicals.[1]
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams. This includes unused stock solutions, contaminated personal protective equipment (PPE), and any labware (e.g., pipette tips, tubes, flasks) that has come into contact with the compound.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and leak-proof waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled waste container. If the liquid waste contains solvents, ensure the container is appropriate for those solvents.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "VEGFR2 Kinase Inhibitor II"), the approximate concentration, and any solvents used.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal by your institution's EHS personnel.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's hazardous waste management program. They will have the expertise to handle and dispose of the material in accordance with local, state, and federal regulations.
Hazard and Safety Data Summary
The following table summarizes the hazard information for VEGFR2 Kinase Inhibitor II, based on available Safety Data Sheets.
| Hazard Classification | Rating | Details | Citation |
| GHS Classification | Not Classified | The substance is not classified as hazardous according to the Globally Harmonized System. | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | On a scale of 0-4, this indicates minimal hazard. | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | On a scale of 0-4, this indicates minimal hazard. | [1] |
| First Aid Measures | No special measures required | General first aid includes moving to fresh air after inhalation, rinsing eyes with water, and consulting a doctor if symptoms persist after swallowing. The product is generally not irritating to the skin. | [1] |
Experimental Protocol: Risk Assessment for Chemical Disposal
A thorough risk assessment is critical before proceeding with the disposal of any laboratory chemical.
Methodology:
-
Identify the Chemical: Confirm the identity of the chemical to be disposed of as this compound (VEGFR2 Kinase Inhibitor II, CAS: 288144-20-7).
-
Consult the Safety Data Sheet (SDS):
-
Obtain and review the most recent SDS for the specific chemical.
-
Pay close attention to sections on hazard identification, handling and storage, and disposal considerations.
-
-
Evaluate the Hazards:
-
Based on the SDS, determine the physical and health hazards associated with the chemical. For VEGFR2 Kinase Inhibitor II, the SDS indicates it is not a hazardous substance.[1][2]
-
Consider the form of the waste (solid, liquid, concentration) and any other components in the waste mixture (e.g., solvents).
-
-
Determine Appropriate Personal Protective Equipment (PPE):
-
Based on the risk assessment, select appropriate PPE. For this compound, standard laboratory PPE including safety glasses, gloves, and a lab coat is recommended as part of usual precautionary measures for handling chemicals.[1]
-
-
Identify Institutional Procedures:
-
Consult your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
-
Determine the correct waste stream and container for the chemical.
-
-
Document the Assessment:
-
Maintain a record of the risk assessment for future reference.
-
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound.
VEGFR Signaling Pathway Overview
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy.
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.[3]
References
Essential Safety and Operational Guide for Handling VEGFR2-IN-7
This document provides crucial safety and logistical information for the handling of VEGFR2-IN-7, a potent research-grade kinase inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these recommendations are based on best practices for handling potent, biologically active small molecules and similar kinase inhibitors.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Potent kinase inhibitors like this compound should be handled with a high degree of caution, treating them as potentially hazardous substances. A comprehensive risk assessment should be conducted before handling. Stringent adherence to PPE protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE) by Laboratory Activity:
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent material. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational and Disposal Plan
A systematic approach is essential for the safe management of this compound to minimize exposure and maintain compound integrity.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: Manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated equipment. If not possible, thoroughly decontaminate all non-disposable equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[2][3]
-
Solid Waste: Collect all disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[2]
-
Decontamination: Decontaminate all non-disposable equipment according to established laboratory procedures for hazardous materials.
VEGFR-2 Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival.[4][5][6] Small molecule inhibitors like this compound typically act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pathways.
Key downstream signaling pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-ERK/MAPK Pathway: Primarily involved in endothelial cell proliferation.[5][7]
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and permeability.[4][5][6]
-
p38 MAPK Pathway: Plays a role in cytoskeleton remodeling and cell migration.[4]
Representative Experimental Protocols
While specific protocols for this compound are not publicly available, the following are representative methodologies for evaluating novel VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay determines the ability of the compound to inhibit the enzymatic activity of VEGFR-2 directly.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in a kinase assay buffer. Prepare solutions of recombinant human VEGFR-2 kinase domain, a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.[8]
-
Assay Procedure:
-
In a 96-well plate, add the diluted this compound or a vehicle control (e.g., DMSO).
-
Add the recombinant VEGFR-2 enzyme and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[8]
-
Stop the reaction using a stop solution (e.g., EDTA).
-
-
Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.[8]
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibitor's effect on VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.[8]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).[8]
-
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by Western blot using antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2 to determine the extent of inhibition.
Representative Quantitative Data for a VEGFR-2 Inhibitor:
The following table presents typical pharmacokinetic parameters for a novel VEGFR-2 inhibitor in a mouse model. Note that this is representative data and not specific to this compound.[9]
| Parameter | Unit | Value (IV Administration, 1 mg/kg) | Value (Oral Administration, 5 mg/kg) | Description |
| Cₘₐₓ | ng/mL | 1200 | 850 | Maximum plasma concentration |
| Tₘₐₓ | h | 0.1 | 2.0 | Time to reach maximum plasma concentration |
| AUC₀-t | ng·h/mL | 2500 | 4900 | Area under the curve (time 0 to last) |
| AUC₀-∞ | ng·h/mL | 2550 | 5050 | Area under the curve (time 0 to infinity) |
| t₁/₂ | h | 3.5 | 4.8 | Elimination half-life |
| F% | % | - | 38.8 | Oral bioavailability |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
